Dhx9-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClN4O4S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-5-(1-hydroxyethyl)-1-pyridin-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O4S/c1-12(25)17-7-13(11-24(17)18-5-3-4-6-21-18)19(26)22-15-8-14(20)9-16(10-15)23-29(2,27)28/h3-12,23,25H,1-2H3,(H,22,26) |
InChI Key |
SRFBAIRGLATLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
DHX9-IN-15: A Technical Overview of Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and binding affinity of DHX9-IN-15, a potent inhibitor of the DExH-Box Helicase 9 (DHX9). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding for researchers in drug discovery and development.
Executive Summary
DHX9 is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and translation. Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target. This compound has emerged as a specific inhibitor of DHX9. This guide consolidates the publicly available data on its interaction with its target, DHX9, providing a foundational resource for further investigation and development.
Quantitative Data
Quantitative assessment of an inhibitor's potency and binding characteristics is fundamental to drug development. The following tables summarize the available data for this compound and other relevant DHX9 inhibitors for comparative purposes.
Table 1: Target Engagement of this compound
| Compound | Assay Type | Value | Cell Line | Source |
| This compound | Cellular Target Engagement | EC50: 0.232 µM | Not Specified | [1][2] |
Table 2: Biochemical and Binding Data of Select DHX9 Inhibitors (for reference)
| Compound | Assay Type | Value | Notes | Source |
| DHX9-IN-5 | Biochemical | IC50: 4.3 nM | Not Specified | [2] |
| DHX9-IN-7 | Cellular Target Engagement | EC50: 0.105 µM | Not Specified | [1][2] |
| DHX9-IN-9 | Cellular Target Engagement | EC50: 0.0177 µM | Not Specified | [1] |
| DHX9-IN-11 | Cellular Target Engagement | EC50: 0.0838 µM | Not Specified | [1] |
| DHX9-IN-16 | Cellular Target Engagement | EC50: 0.125 µM | Not Specified | [2] |
| DHX9-IN-17 | Cellular Target Engagement | EC50: 0.161 µM | Not Specified | [1] |
Note: At the time of this report, specific biochemical IC50 and binding affinity (Kd) values for this compound are not publicly available. The data for other DHX9 inhibitors are provided for context and to illustrate the range of potencies observed for compounds targeting DHX9.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the general protocols for key assays used to characterize DHX9 inhibitors.
DHX9 ATPase Activity Assay
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis activity of DHX9, which is essential for its helicase function.
Principle: The assay quantifies the amount of ADP produced from ATP by DHX9. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production through a luminescent signal.
General Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).
-
Add recombinant human DHX9 protein to the wells of a 384-well plate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a solution containing a DHX9 substrate (e.g., a specific RNA duplex) and ATP.
-
Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a two-step process:
-
Addition of ADP-Glo™ Reagent to terminate the helicase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the DHX9 ATPase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
DHX9 Helicase Unwinding Assay
This assay directly measures the primary function of DHX9: the unwinding of double-stranded nucleic acid substrates.
Principle: A fluorescently labeled, double-stranded RNA or DNA substrate is used. Upon unwinding by DHX9, the strands separate, leading to a change in the fluorescence signal (e.g., through Fluorescence Resonance Energy Transfer, FRET).
General Protocol:
-
Substrate Preparation:
-
Design a nucleic acid substrate with a 3' single-stranded overhang, which is the preferred substrate for DHX9.
-
Label the substrate with a fluorophore and a quencher on opposite strands. When the duplex is intact, the quencher suppresses the fluorophore's signal.
-
-
Reaction Setup:
-
Prepare a reaction buffer similar to the ATPase assay buffer.
-
Add recombinant DHX9 enzyme to the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor.
-
-
Initiation and Measurement:
-
Initiate the unwinding reaction by adding the labeled substrate and ATP.
-
Monitor the increase in fluorescence signal in real-time using a plate reader. The signal increase corresponds to the separation of the strands.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Determine the percent inhibition of the unwinding activity at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of an inhibitor to its target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., DHX9) is immobilized on the chip, and the analyte (e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time.
General Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip).
-
Immobilize purified recombinant DHX9 protein onto the chip surface via amine coupling.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Measurement:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject the analyte (inhibitor) at various concentrations over the surface. This is the association phase.
-
Replace the analyte solution with the running buffer to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a DHX9 inhibitor.
DHX9 Signaling Pathway in Cancer
DHX9 is implicated in multiple signaling pathways that are often dysregulated in cancer. Inhibition of DHX9 can impact these pathways, leading to anti-tumor effects. The diagram below illustrates a simplified representation of DHX9's involvement in the NF-κB and Wnt/β-catenin signaling pathways.
Conclusion
This compound is a promising inhibitor of DHX9 with demonstrated cellular target engagement. While comprehensive biochemical and binding affinity data for this specific compound are not yet publicly available, the established protocols for ATPase, helicase, and SPR assays provide a clear path for its further characterization. The central role of DHX9 in cancer-related signaling pathways underscores the therapeutic potential of its inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of DHX9 inhibition and its potential clinical applications.
References
In Vitro Activity of Novel DHX9 Helicase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of a novel class of inhibitors targeting the DEAH-box helicase 9 (DHX9). DHX9 is a critical enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target for therapeutic intervention in oncology and virology.[1][2] This document summarizes the available quantitative data, details key experimental protocols for inhibitor characterization, and visualizes relevant pathways and workflows. While specific data for a compound designated "Dhx9-IN-15" is not publicly available, this guide focuses on closely related compounds disclosed in recent patent literature, including DHX9-IN-16.
Quantitative Data Summary
The in vitro potency of novel DHX9 inhibitors has been characterized through various biochemical and cellular assays. The following table summarizes the activity of representative compounds from a recently disclosed patent (WO2023154519A1).
| Compound ID | Biochemical Assay (ADP-Glo) - Inflection Point (µM) | Maximum Inhibition (%) | Cellular Target Engagement (circBRIP1 qPCR) - EC50 (µM) | Cell Proliferation (LS411N - CellTiter-Glo) - IC50 (µM) |
| Example 160 | 0.028 | 89.6 | 1.41 | Not Reported |
| DHX9-IN-16 | Not Reported | Not Reported | 0.125 | Not Reported |
Data for Example 160 is sourced from BioWorld's reporting on patent WO2023158795.[3] Data for DHX9-IN-16 is sourced from MedchemExpress, referencing patent WO2023154519.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DHX9 inhibition. The following are protocols for key in vitro assays.
DHX9 ATPase Activity Assay (ADP-Glo™)
This biochemical assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced.
-
Principle: The assay utilizes the ADP-Glo™ Kinase Assay kit. The DHX9 enzyme hydrolyzes ATP to ADP. In a subsequent reaction, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial ADP concentration.[5][6]
-
Materials:
-
Recombinant human DHX9 protein
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, 0.004 U/ml RNAseOUT[5]
-
Double-stranded RNA (dsRNA) substrate
-
Test compounds dissolved in DMSO
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the compound dilutions into the 384-well plate. Include DMSO-only wells as a high control (0% inhibition) and a known inhibitor (e.g., Aurintricarboxylic acid at 10 µM) as a low control (100% inhibition).[1]
-
Add DHX9 enzyme (final concentration ~0.625 nM) to the wells and pre-incubate with the compounds for 15 minutes.[5]
-
Initiate the reaction by adding a mixture of dsRNA substrate (final concentration ~15 nM) and ATP (final concentration ~5 µM).[5]
-
Incubate the reaction for a defined period (e.g., 45 minutes).
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the inflection point (IP) or IC50 value by fitting the data to a four-parameter logistic model.[1]
-
DHX9 Helicase Activity Assay
This assay directly measures the unwinding activity of DHX9 on a nucleic acid substrate.
-
Principle: A fluorogenic substrate is used, typically a dsRNA or DNA/RNA hybrid with a fluorophore on one strand and a quencher on the other. When the strands are annealed, the fluorescence is quenched. Upon unwinding by DHX9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human DHX9 protein
-
Fluorogenic oligonucleotide substrate
-
Assay Buffer: 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, 0.004 U/ml RNAseOUT[5]
-
ATP
-
Test compounds dissolved in DMSO
-
384-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the compound dilutions into the 384-well plate.
-
Add DHX9 enzyme (final concentration ~2.5 nM) and the fluorogenic oligonucleotide substrate (final concentration ~12.5 nM) to the wells containing the compounds and pre-incubate for 15 minutes.[5]
-
Initiate the unwinding reaction by adding ATP (final concentration ~5 µM).[5]
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Cellular Target Engagement Assay (circBRIP1 qPCR)
This assay confirms that the compound inhibits DHX9 within a cellular context by measuring a downstream biomarker.
-
Principle: DHX9 is known to resolve R-loops and prevent the formation of circular RNAs (circRNAs) from back-splicing events, particularly those mediated by inverted-repeat Alu elements. Inhibition of DHX9 leads to an increase in the levels of specific circRNAs, such as circBRIP1, which can be quantified by qPCR.[1][7]
-
Materials:
-
Human cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR primers for circBRIP1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the test compound for a specified duration.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of circBRIP1 and the housekeeping gene using qPCR.
-
Normalize the circBRIP1 expression to the housekeeping gene.
-
Determine the EC50 value, which is the concentration of the compound that results in a 50% increase in circBRIP1 levels.[1]
-
Visualizations
DHX9 Helicase Activity and Inhibition Workflow
Caption: Workflow for the in vitro characterization of DHX9 inhibitors.
DHX9's Role in Genomic Stability and Impact of Inhibition
Caption: DHX9's role in maintaining genomic stability and the consequences of its inhibition.
References
- 1. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accenttx.com [accenttx.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. accenttx.com [accenttx.com]
The Multifaceted Role of DHX9 in Transcription and RNA Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme critical to numerous cellular processes.[1][2][3] This multifunctional protein, possessing both RNA and DNA helicase activities, plays a pivotal role in the intricate regulation of gene expression, spanning from transcriptional activation to post-transcriptional RNA processing and transport.[1][2] Its involvement in maintaining genomic stability, DNA replication, and its dysregulation in various cancers and viral infections underscores its significance as a potential therapeutic target.[4][5] This technical guide provides an in-depth exploration of the functions of DHX9 in transcription and RNA processing, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Functions and Enzymatic Activity of DHX9
DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by its ability to unwind a wide array of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA/RNA hybrids.[1][6] Its enzymatic activity is dependent on the hydrolysis of ATP.[1] DHX9 exhibits a preference for unwinding RNA-containing duplexes and complex structures like R-loops and G-quadruplexes.[1]
Quantitative Analysis of DHX9 Enzymatic Activity
The enzymatic parameters of DHX9 are crucial for understanding its cellular functions. Below is a summary of key quantitative data related to its ATPase and helicase activities.
| Parameter | Substrate | Value | Conditions | Reference |
| ATPase Activity | ||||
| Km [ATP] | Yeast RNA (0.1 mg/mL) | 50 µM | 50 mM Tris-HCl (pH 7.5), 0.25 mM MgCl₂, 0.01% Triton X-100, 60 min at 30°C | [7] |
| Helicase Activity | ||||
| Unwinding Rate | Triplex DNA | ~24 bases min⁻¹µM⁻¹ | 200 nM DHX9, 5 mM ATP, 20 min at 32°C | [1] |
| Substrate Preference | Various | RNA G-quadruplexes > R-loops > DNA G-quadruplexes > D-loops > RNA forks > DNA forks | Qualitative comparison of unwinding efficiency | [1] |
Role of DHX9 in Transcription
DHX9 is a key player in the regulation of transcription, acting primarily as a transcriptional coactivator.[6][8] It functions as a scaffold, bridging interactions between transcription factors and the core transcriptional machinery, including RNA Polymerase II (Pol II).[5][9]
Transcriptional Coactivation
DHX9 facilitates transcriptional activation through several mechanisms:
-
Interaction with Transcription Factors: DHX9 interacts with a multitude of transcription factors, including CREB-binding protein (CBP)/p300, BRCA1, and NF-κB, to enhance the transcription of their target genes.[5][9] For instance, it links CBP/p300 to RNA Pol II, a crucial step in CREB-dependent transcription.[1][9]
-
R-loop Resolution: R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA, can form during transcription and impede the progress of RNA Pol II. DHX9's helicase activity is critical for resolving these structures, thereby ensuring transcriptional elongation.[9] However, in cells with impaired RNA splicing, DHX9 can paradoxically promote the formation of pathological R-loops.[10]
-
Chromatin Remodeling: DHX9 can influence chromatin structure to facilitate transcription. It has been shown to interact with proteins involved in chromatin modification, such as the lysine demethylase KDM2B, to regulate the expression of target genes like YAP1 in Ewing sarcoma.[11][12]
Quantitative Impact on Gene Expression
Depletion of DHX9 leads to significant changes in the transcriptome. The following table summarizes the impact of DHX9 silencing on gene expression in different cell lines.
| Cell Line | Number of Differentially Expressed Genes (DEGs) | Fold Change Cutoff | p-value Cutoff | Reference |
| LNCaP (Prostate Cancer) | 1248 | > 1.5 | < 0.05 | [12][13] |
| HCT116 (Colorectal Cancer) | 3936 | ≥ 2.0 | - | [14] |
| TC-71 (Ewing Sarcoma) | 648 | ≥ 1.5 | ≤ 0.05 | [15][16] |
DHX9-Mediated Transcriptional Activation Pathway
The following diagram illustrates the role of DHX9 as a transcriptional coactivator, bridging transcription factors and RNA Polymerase II.
Role of DHX9 in RNA Processing
Beyond its role in transcription, DHX9 is intimately involved in several post-transcriptional RNA processing events, most notably pre-mRNA splicing.[17]
Regulation of Alternative Splicing
DHX9 can modulate alternative splicing decisions, thereby expanding the proteomic diversity from a single gene. Its helicase activity is thought to resolve secondary structures in pre-mRNAs that can mask or expose splice sites to the spliceosome.[17]
-
Splice Site Selection: By unwinding RNA duplexes, DHX9 can influence the accessibility of splice sites, leading to either exon inclusion or skipping. In Ewing sarcoma cells, DHX9 has been shown to impact the recruitment of the U2 small nuclear RNP (snRNP) to the pre-mRNA, a critical step in spliceosome assembly.[16][17]
-
Regulation of Splicing Factors: DHX9 interacts with various splicing factors, which can either enhance or repress its activity on specific transcripts.
Quantitative Analysis of DHX9-Mediated Splicing Changes
RNA sequencing analysis following DHX9 knockdown has revealed its widespread impact on alternative splicing.
| Cell Line | Number of Genes with Altered Splicing | Most Common Splicing Events | Reference |
| TC-71 (Ewing Sarcoma) | 426 | Cassette Exons (16.9%), Alternative Terminal Exons (12.7%) | [15] |
Workflow for Analyzing DHX9-Dependent Splicing Changes
The following diagram outlines a typical experimental and bioinformatic workflow to identify and validate alternative splicing events regulated by DHX9.
References
- 1. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
- 5. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Preliminary Preclinical Assessment of Targeting the DHX9 Helicase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data on a specific compound designated "Dhx9-IN-15" is not available. This guide, therefore, provides a comprehensive overview of the preclinical rationale and potential toxicity considerations for targeting the DExD/H-box helicase 9 (DHX9), drawing upon studies of DHX9 depletion and the well-characterized inhibitor, ATX968. This information serves as a foundational reference for anticipating the biological effects and potential liabilities of novel DHX9 inhibitors.
Executive Summary
DExD/H-box helicase 9 (DHX9) is a multifunctional enzyme integral to maintaining genomic stability through its roles in transcription, DNA replication, and RNA processing.[1][2] Its overexpression in various cancers, coupled with a demonstrated dependency in specific tumor subtypes, has positioned it as a compelling target for oncology drug discovery.[3][4] Preclinical evidence suggests that inhibition of DHX9 can induce a potent anti-tumor response by triggering tumor-intrinsic interferon signaling and replication stress.[5][6] Notably, studies involving genetic suppression of DHX9 in adult mice indicate that systemic inhibition may be well-tolerated, suggesting a favorable therapeutic window.[3] This document summarizes the key preclinical findings related to DHX9 inhibition, focusing on cellular consequences, potential toxicities, and the methodologies used to assess them.
Quantitative Data on DHX9 Inhibition
The primary quantitative data available pertains to the effects of DHX9 inhibition on cancer cell proliferation. The small molecule inhibitor ATX968 has been profiled against a panel of colorectal cancer (CRC) cell lines, demonstrating selective activity against those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) status.
Table 1: Anti-proliferative Activity of DHX9 Inhibitor ATX968 in Colorectal Cancer Cell Lines
| Cell Line | MSI Status / MMR Status | Proliferation IC50 (µM) of ATX968 |
|---|---|---|
| LS411N | MSI-H / dMMR | 0.663[7] |
| HCT116 | MSI-H / dMMR | Data not provided, but sensitive |
| DLD1 | MSI-H / dMMR | Data not provided, but sensitive |
| HCT-15 | MSI-H / dMMR | Data not provided, but sensitive |
| LoVo | MSI-H / dMMR | Data not provided, but sensitive |
| NCI-H747 | MSS / pMMR | Inactive[7] |
| SW48 | MSS / pMMR | Data not provided, but insensitive |
| LS180 | MSS / pMMR | Data not provided, but insensitive |
Note: Specific IC50 values for all cell lines were not detailed in the provided search results, but the selective efficacy in MSI-H/dMMR lines was consistently reported.[3][4]
Core Signaling Pathways and Mechanism of Action
Inhibition of DHX9 exploits a critical vulnerability in cancer cells, particularly those with high levels of genomic instability. The primary mechanism involves the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids), which are normally resolved by DHX9.[5][8] This accumulation triggers a "viral mimicry" response, leading to the activation of innate immune signaling pathways and inducing replication stress, ultimately resulting in cell cycle arrest and apoptosis.[3][5][6]
Caption: Mechanism of DHX9 inhibition leading to viral mimicry and cell death.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of DHX9 inhibitor toxicity and efficacy. Below are protocols derived from the literature for key assays.
Cell Proliferation Assay
This assay is fundamental for determining the cytotoxic or cytostatic effect of a DHX9 inhibitor on cancer and normal cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Methodology:
-
Cell Plating: Seed cells (e.g., HCT116, LS411N, NCI-H747) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the DHX9 inhibitor (e.g., ATX968) in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration below 0.1%. Include a vehicle-only control.
-
Incubation: Incubate the plates for a prolonged period, typically 7-10 days, to account for effects on cell division over multiple cycles.[3]
-
Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit to a four-parameter logistic curve to calculate the IC50 value.
-
Caption: Workflow for a long-term cell proliferation assay.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy and potential systemic toxicity of a DHX9 inhibitor.
-
Objective: To assess the in vivo anti-tumor activity and tolerability of the test compound.
-
Methodology:
-
Model System: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor cell line xenografts.
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the DHX9 inhibitor (e.g., ATX968) and vehicle control via the appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Monitoring:
-
Efficacy: Measure tumor volume with calipers 2-3 times per week.
-
Toxicity/Tolerability: Monitor body weight, clinical signs of distress (e.g., changes in posture, activity, grooming), and food/water intake.
-
-
Endpoint: Continue the study until tumors in the control group reach a defined endpoint, or for a fixed duration. Collect tumors and major organs for histopathological analysis.[3][4]
-
Potential Toxicities and Therapeutic Window
A key finding from preclinical studies is the potential for a wide therapeutic window for DHX9 inhibitors.
-
On-Target Effects in Normal Tissues: While DHX9 is an essential protein, long-term, inducible suppression of DHX9 in adult mice was reported to be well-tolerated without significant histopathological findings.[3] This suggests that normal, non-proliferating cells may be less sensitive to DHX9 inhibition than rapidly dividing cancer cells that are under high replication stress.[5]
-
Cancer Cell Selectivity: The dependence on DHX9 appears heightened in tumors with specific genetic backgrounds, such as MSI-H/dMMR, providing a basis for patient selection and minimizing off-tumor effects.[3][7]
-
Observed In Vivo Tolerability: In xenograft studies with the inhibitor ATX968, robust and durable anti-tumor responses were observed in sensitive models without mention of significant toxicity in the host animals.[4]
Conclusion
The preclinical data on DHX9 inhibition strongly supports its development as a novel cancer therapeutic strategy. The mechanism of action, involving the induction of viral mimicry and replication stress, is particularly effective in tumors with inherent genomic instability. While specific toxicity data for "this compound" is unavailable, the collective evidence from DHX9 depletion studies and the characterization of inhibitors like ATX968 suggests a promising safety profile. Future preclinical development of any novel DHX9 inhibitor should focus on confirming the selective anti-proliferative activity, conducting formal toxicology studies in relevant animal models to establish a safe starting dose for clinical trials, and developing pharmacodynamic biomarkers to measure target engagement in vivo.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Helicase Assay of DHX9 Inhibitor: Dhx9-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes.[1][2] As an ATP-dependent helicase, DHX9 unwinds double-stranded DNA and RNA, as well as complex nucleic acid structures like R-loops and G-quadruplexes.[1][3][4] Its multifaceted roles in DNA replication, transcription, translation, and the maintenance of genomic stability have positioned it as a significant target for therapeutic intervention, particularly in oncology and virology.[2][3][5] Elevated expression of DHX9 is observed in various cancers, and its inhibition has shown promise in selectively targeting cancer cells with specific genetic backgrounds, such as microsatellite instability.[3][6][7]
These application notes provide a comprehensive protocol for an in vitro helicase assay to evaluate the inhibitory activity of small molecules against human DHX9, using "Dhx9-IN-15" as a representative compound. The described fluorescence-based assay offers a robust and high-throughput compatible method for determining the potency and mechanism of action of DHX9 inhibitors.
Principle of the Assay
The in vitro helicase assay for DHX9 is designed to measure the unwinding of a nucleic acid substrate in the presence of ATP. The assay utilizes a fluorogenic substrate, typically a double-stranded RNA (dsRNA) or DNA/RNA hybrid, where a fluorescent reporter (fluorophore) and a quencher are positioned on opposite strands. In their native, double-stranded state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon the addition of DHX9 and ATP, the helicase unwinds the substrate, separating the strands. This separation physically moves the fluorophore away from the quencher, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the helicase activity. The introduction of an inhibitor, such as this compound, will impede the helicase activity, resulting in a dose-dependent decrease in the fluorescence signal.[8]
Signaling Pathway Involving DHX9
DHX9 plays a central role in maintaining genomic integrity by resolving nucleic acid secondary structures that can impede DNA replication and transcription. Its interaction with key DNA damage response proteins, such as BRCA1, highlights its importance in preventing genomic instability.[2][9]
Experimental Workflow
The following diagram outlines the major steps for performing the in vitro DHX9 helicase assay.
Detailed Protocol
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
DHX9 Enzyme: Purified recombinant human DHX9 (e.g., amino acids 150-1150).
-
DHX9 Helicase Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.[4]
-
ATP Solution: 10 mM ATP in nuclease-free water.
-
Fluorogenic Substrate: A dsRNA substrate with a 3'-overhang, labeled with a fluorophore (e.g., TAMRA) and a quencher (e.g., BHQ-2).
-
This compound: Test inhibitor dissolved in 100% DMSO.
-
Assay Plates: Low-volume, black, 384-well non-binding plates.[4]
-
Plate Reader: Capable of kinetic fluorescence measurement with appropriate excitation/emission filters for the chosen fluorophore/quencher pair.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Using an acoustic dispenser or a multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions to the wells of the 384-well assay plate. Include DMSO-only wells as negative (100% activity) and no-enzyme wells as positive (0% activity) controls.
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of DHX9 enzyme in pre-chilled helicase assay buffer to the desired final concentration (e.g., 1 nM).
-
Dispense 10 µL of the DHX9 enzyme solution into each well containing the compound. For the no-enzyme control wells, add 10 µL of assay buffer without the enzyme.
-
Centrifuge the plate briefly (e.g., 1 minute at 1,000 x g) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction initiation mix containing the fluorogenic substrate and ATP in the helicase assay buffer. The final concentrations should be at their respective Km values or optimized for the assay (e.g., 50 nM substrate, 100 µM ATP).
-
Add 10 µL of the reaction initiation mix to all wells to start the reaction. The final reaction volume will be 20 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate into a pre-warmed (37°C) kinetic plate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 540 nm, Emission: 590 nm for TAMRA) every minute for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate Initial Reaction Rates: For each well, plot the fluorescence intensity against time. The initial linear portion of this curve represents the initial reaction rate (slope).
-
Normalize Data: Normalize the reaction rates to the controls:
-
% Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (RateDMSO - Rateno enzyme))
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the helicase activity by 50%.
Quantitative Data Summary
The following table presents representative data for the inhibition of DHX9 by this compound and a known non-selective helicase inhibitor, Aurintricarboxylic Acid (ATA).[10]
| Compound | Target | Assay Type | Substrate | ATP Conc. (µM) | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound | DHX9 | Fluorescence Unwinding | dsRNA | 100 | 25.3 | 1.1 | 98 |
| ATA | Pan-Helicase | ATPase | Poly(A) RNA | 500 | 1,200 | 1.5 | 100 |
Note: The data presented for this compound is representative and intended for illustrative purposes.
Conclusion
The provided protocol describes a reliable and efficient method for assessing the in vitro activity of DHX9 inhibitors like this compound. This assay is a critical tool in the early stages of drug discovery, enabling the identification and characterization of potent and selective DHX9 inhibitors. Such compounds hold therapeutic potential for a range of diseases, including cancers with deficiencies in DNA repair pathways.[3][7] Further characterization, including mechanism of action studies (e.g., competition assays with ATP or the nucleic acid substrate) and selectivity profiling against other helicases, is recommended for promising lead compounds.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. accenttx.com [accenttx.com]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. accenttx.com [accenttx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. accenttx.com [accenttx.com]
- 10. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a DHX9 Inhibitor in Cell Culture Experiments
For research use only. Not for use in diagnostic procedures.
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in a wide array of cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[1][2][3] Dysregulation of DHX9 has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2][4] Small molecule inhibitors of DHX9, such as the potent and selective inhibitor ATX968 (also known as DHX9-IN-2), provide valuable tools for studying the cellular functions of DHX9 and for preclinical evaluation of its therapeutic potential.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a DHX9 small molecule inhibitor, with a focus on ATX968 as a representative compound, in cell culture experiments. The provided protocols and data are intended to serve as a starting point for designing and executing experiments to investigate the effects of DHX9 inhibition.
Mechanism of Action
DHX9 is an ATP-dependent helicase that unwinds double-stranded DNA, double-stranded RNA, and RNA-DNA hybrids.[3] It plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and pose a threat to genomic integrity.[2] Inhibition of DHX9's helicase activity leads to the accumulation of R-loops and double-stranded RNA (dsRNA), triggering cellular stress responses.[2][8] In cancer cells, particularly those with deficient mismatch repair (dMMR) or high levels of replication stress, inhibition of DHX9 can lead to cell cycle arrest, apoptosis, and the induction of a tumor-intrinsic interferon response.[1][6][8]
Data Presentation
The following tables summarize quantitative data for the DHX9 inhibitor ATX968, which can be used as a reference for designing experiments with similar DHX9 inhibitors.
Table 1: In Vitro Activity of ATX968
| Parameter | Value | Reference |
| Cellular Target Engagement (circBRIP1 EC50) | 0.054 µM | [7] |
| Antiproliferative Activity (IC50, 10-day assay) | ||
| MSI-H/dMMR Colorectal Cancer Cell Lines | Varies (sensitive) | [9] |
| MSS/pMMR Colorectal Cancer Cell Lines | Varies (less sensitive) | [9] |
| Effective Concentration for R-loop Induction | 1 µM (2 days) | [7] |
| Effective Concentration for Replication Stress | 1 µM (2 days) | [7] |
Table 2: Recommended Concentration Range for Cell Culture Experiments
| Assay | Suggested Starting Concentration Range | Incubation Time |
| Target Engagement (e.g., circRNA induction) | 0.01 - 1 µM | 24 - 48 hours |
| Cell Viability / Proliferation | 0.1 - 10 µM | 3 - 10 days |
| R-loop and dsRNA Accumulation | 1 - 5 µM | 24 - 72 hours |
| DNA Damage Response (e.g., γH2AX) | 1 - 5 µM | 24 - 72 hours |
| Apoptosis Induction (e.g., Caspase-3 cleavage) | 1 - 10 µM | 48 - 96 hours |
| Interferon Response Gene Expression | 1 - 5 µM | 48 - 72 hours |
Experimental Protocols
Here are detailed protocols for key experiments to assess the cellular effects of a DHX9 inhibitor.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to determine the effect of the DHX9 inhibitor on cell growth and viability.
Materials:
-
Cells of interest (e.g., MSI-H/dMMR and MSS/pMMR cancer cell lines)
-
Complete cell culture medium
-
DHX9 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)
-
Multichannel pipette
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DHX9 inhibitor in complete medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 3, 5, 7, or 10 days). The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For CellTiter-Glo®, add the reagent directly to the wells, mix, and measure luminescence.
-
-
Data Analysis:
-
Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol is used to detect changes in protein expression and post-translational modifications indicative of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Materials:
-
Cells treated with DHX9 inhibitor and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with the DHX9 inhibitor (e.g., 1 µM) for 24-72 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze band intensities relative to a loading control (e.g., β-actin).
-
Protocol 3: Immunofluorescence Staining for R-loop Accumulation
This protocol allows for the visualization and quantification of R-loop formation within cells upon DHX9 inhibition.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
DHX9 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBST)
-
Primary antibody: anti-DNA-RNA hybrid [S9.6]
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with the DHX9 inhibitor (e.g., 1 µM) for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBST and block with blocking buffer for 1 hour.
-
Incubate with the S9.6 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBST and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST and mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope. The S9.6 signal will indicate the presence of R-loops, and DAPI will stain the nuclei.
-
Quantify the fluorescence intensity of the S9.6 signal per nucleus to measure R-loop accumulation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitor activity | - Inactive compound- Incorrect concentration- Short incubation time- Cell line is resistant | - Verify compound integrity and solubility- Perform a dose-response and time-course experiment- Use a sensitive (e.g., MSI-H) cell line as a positive control |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes |
| High background in Immunofluorescence | - Non-specific antibody binding- Insufficient washing | - Increase blocking time and include serum from the secondary antibody host species- Titrate primary antibody- Increase the stringency of washes |
Conclusion
The provided application notes and protocols offer a framework for investigating the cellular effects of DHX9 inhibition using a small molecule inhibitor like this compound or the well-characterized compound ATX968. By understanding the mechanism of action and employing these detailed methodologies, researchers can effectively explore the role of DHX9 in various biological contexts and evaluate its potential as a therapeutic target. It is crucial to optimize these protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for DHX9 Inhibition in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of DHX9 inhibitors, using the potent and selective inhibitor ATX968 as a primary example, for the preclinical investigation of cancer therapeutics. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of DHX9 inhibition in various cancer models.
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Elevated expression of DHX9 is observed in numerous cancer types and is often associated with a poor prognosis.[1][4] Notably, cancer cells with deficiencies in mismatch repair (dMMR) or with loss-of-function (LOF) mutations in BRCA1 or BRCA2 exhibit a strong dependence on DHX9 for survival, making it a promising therapeutic target.[1][2][5][6][7] Inhibition of DHX9 leads to increased replication stress, DNA damage, and ultimately apoptosis in these susceptible cancer cells.[1][2][5][6][7]
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of the DHX9 inhibitor ATX968 in various cancer xenograft models.
| Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Outcome |
| Colorectal Cancer (MSI-H/dMMR) | LS411N Xenograft | 30, 100, 200, 300 mg/kg, oral, twice daily | 28 days | Robust and durable tumor growth inhibition and regression.[1] |
| Colorectal Cancer (MSS/pMMR) | SW480 Xenograft | Oral, twice daily | 28 days | No significant tumor growth inhibition.[1] |
| Ovarian & Breast Cancer (BRCA LOF) | Xenograft Models | 100 mg/kg, oral, twice daily | Up to 28 days | Robust and significant tumor growth inhibition and regression.[6][7] |
| Ovarian & Breast Cancer (BRCA WT) | Xenograft Models | 100 mg/kg, oral, twice daily | Up to 28 days | Minimal tumor growth inhibition.[6][7] |
| Triple Negative Breast Cancer & dMMR/MSI-H PDX Models | PDX Models | 45 mg/kg, oral, twice daily | Not specified | Enriched sensitivity in BRCA-altered TNBC (75%) and dMMR/MSI-H (68%) models.[6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of DHX9 inhibition and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of DHX9 inhibition leading to cancer cell death.
Caption: General experimental workflow for in vivo efficacy studies of DHX9 inhibitors.
Experimental Protocols
1. Animal Models
-
Cell Line-Derived Xenografts (CDX):
-
Cell Lines: Use cancer cell lines with known MMR status (e.g., LS411N for MSI-H/dMMR, SW480 for MSS/pMMR) or BRCA mutation status.
-
Implantation: Subcutaneously inject 5 x 106 to 1 x 107 cells in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm3) before starting treatment.
-
-
Patient-Derived Xenografts (PDX):
-
Engraftment: Implant patient tumor fragments subcutaneously into immunocompromised mice.
-
Passaging: Once tumors reach a sufficient size, they can be passaged to subsequent cohorts of mice for efficacy studies.
-
2. DHX9 Inhibitor Formulation and Administration
-
Formulation: The formulation will depend on the specific inhibitor's properties. For ATX968, a suitable oral formulation for preclinical studies would be required. This typically involves suspending the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water.
-
Administration: Administer the DHX9 inhibitor and vehicle control orally via gavage. The dosing volume is typically 10 mL/kg.
3. In Vivo Efficacy Study Design
-
Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.
-
Treatment Groups:
-
Vehicle Control
-
DHX9 Inhibitor (multiple dose levels can be included)
-
Positive Control (optional, a standard-of-care agent)
-
-
Dosing Schedule: Based on the available data for ATX968, a twice-daily (BID) dosing schedule is recommended.[1][6][7]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width2)/2).
-
Record animal body weights 2-3 times per week as an indicator of toxicity.
-
Monitor for any other clinical signs of adverse effects.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after a fixed duration of treatment.
4. Pharmacodynamic (PD) Biomarker Analysis
-
Biomarker: The induction of circular RNA BRIP1 (circBRIP1) has been identified as a potential biomarker of DHX9 inhibition.[1]
-
Sample Collection: Collect tumor tissue and/or peripheral blood at the end of the study.
-
Analysis: Quantify circBRIP1 levels using quantitative reverse transcription PCR (qRT-PCR). An increase in circBRIP1 levels in the treated groups compared to the vehicle control would indicate target engagement.
5. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes and body weights between treatment groups. A p-value of <0.05 is typically considered statistically significant.
Disclaimer: These protocols provide a general guideline. Specific experimental details may need to be optimized based on the particular DHX9 inhibitor, cancer model, and laboratory conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Investigating Genomic Instability Using the DHX9 Helicase Inhibitor, Dhx9-IN-15
Audience: Researchers, scientists, and drug development professionals.
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme essential for numerous cellular processes, including the regulation of DNA replication, transcription, and translation.[1] A critical function of DHX9 is its role in maintaining genomic stability.[2] It resolves complex nucleic acid structures like R-loops (RNA/DNA hybrids), G-quadruplexes, and H-DNA, which can otherwise impede DNA replication and transcription, leading to replication fork stalling, DNA double-strand breaks (DSBs), and subsequent genomic instability.[1][3][4][5]
Given its crucial role, DHX9 has emerged as an attractive therapeutic target, particularly in cancers characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), which show a strong dependence on DHX9 for survival.[6][7] Dhx9-IN-15 is a potent and selective small-molecule inhibitor of DHX9's helicase activity. By inhibiting DHX9, this compound provides a powerful chemical tool to induce and study the mechanisms of genomic instability, explore synthetic lethal interactions, and validate DHX9 as a drug target.
Mechanism of Action
Inhibition of DHX9's enzymatic activity by this compound prevents the resolution of aberrant nucleic acid structures. This leads to an accumulation of R-loops, which causes conflicts between transcription and replication machinery.[2][7] The unresolved R-loops and stalled replication forks are sources of significant replication stress, ultimately resulting in the formation of DNA double-strand breaks (DSBs).[8] The cell recognizes these DSBs and activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the induction of apoptosis.[2][8]
Experimental Applications & Representative Data
This compound is a valuable tool for a range of applications in cancer biology and drug development:
-
Inducing and Studying DNA Damage: Provides a controlled method to study the cellular response to replication stress and DSBs.
-
Validating Synthetic Lethality: Can be used to screen for genetic backgrounds (e.g., specific DNA repair deficiencies) that are synthetically lethal with DHX9 inhibition.
-
Mechanism of Action Studies: Helps elucidate the downstream signaling pathways activated by DHX9 inhibition.
The following table presents representative quantitative data that could be expected from treating cancer cell lines with a potent DHX9 inhibitor.
| Parameter | HCT116 (MSI-H) | SW480 (MSS) | Assay Type |
| Cell Viability IC₅₀ (72h) | 15 nM | > 1,000 nM | CellTiter-Glo® |
| γH2AX Foci per Nucleus (24h) | 35 ± 8 (at 50 nM) | 5 ± 2 (at 50 nM) | Immunofluorescence |
| % Cells in G2/M Phase (48h) | 45% (at 50 nM) | 18% (at 50 nM) | Flow Cytometry (PI) |
| Apoptosis (% Annexin V+) (72h) | 30% (at 50 nM) | 4% (at 50 nM) | Flow Cytometry |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow
A typical workflow for investigating the effects of this compound on genomic instability involves cell treatment followed by a series of downstream assays to measure DNA damage, cell cycle progression, and protein expression.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing a Potent and Selective DHX9 Inhibitor for R-loop Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. These structures play crucial roles in various cellular processes, including transcription, replication, and DNA repair. However, the dysregulation of R-loop homeostasis is associated with genomic instability and several human diseases, including cancer and neurological disorders. The DExH-box helicase 9 (DHX9) is a key enzyme involved in resolving R-loops, making it an attractive therapeutic target and a valuable tool for studying R-loop biology.
This document provides detailed application notes and protocols for utilizing a potent and selective DHX9 inhibitor, exemplified by compounds such as ATX968, as a tool to study R-loop formation and its consequences. While the specific inhibitor "Dhx9-IN-15" is not prominently described in publicly available literature, the principles and methods outlined here are applicable to other small molecule inhibitors of DHX9.
Mechanism of Action
DHX9 utilizes its ATP-dependent helicase activity to unwind RNA:DNA hybrids, thereby resolving R-loops that can form during transcription. Inhibition of DHX9's enzymatic activity leads to the accumulation of R-loops throughout the genome. This accumulation can result in several downstream cellular effects, including:
-
Replication Stress: R-loops can act as physical barriers to the replication machinery, leading to stalled replication forks and DNA damage.
-
DNA Damage Response (DDR) Activation: The presence of unresolved R-loops and subsequent replication stress can trigger the activation of DDR pathways, including the ATR-Chk1 signaling cascade.
-
Activation of Innate Immune Signaling: Accumulation of cytoplasmic nucleic acid species, potentially derived from unresolved R-loops, can activate innate immune sensors like cGAS-STING, leading to an interferon response.
Data Presentation
The following tables summarize representative quantitative data obtained from studies investigating the effects of DHX9 inhibition on R-loop formation.
Table 1: Quantification of Global R-loop Levels by Dot Blot Analysis
| Treatment | Relative R-loop Signal (Normalized to Control) | Standard Deviation | P-value |
| Vehicle Control (DMSO) | 1.00 | 0.12 | - |
| DHX9 Inhibitor (1 µM) | 2.54 | 0.25 | <0.01 |
| DHX9 Inhibitor + RNase H | 1.05 | 0.15 | >0.05 (vs. Control) |
Data are representative and synthesized from descriptive reports in the literature. RNase H is an enzyme that specifically degrades the RNA component of RNA:DNA hybrids and is used as a negative control.
Table 2: Locus-Specific R-loop Quantification by DRIP-qPCR
| Gene Locus | Treatment | Fold Enrichment (vs. Input) | Standard Deviation | P-value |
| β-actin (Promoter) | Vehicle Control | 3.2 | 0.4 | - |
| DHX9 Inhibitor (1 µM) | 8.5 | 0.9 | <0.01 | |
| GAPDH (Gene Body) | Vehicle Control | 2.1 | 0.3 | - |
| DHX9 Inhibitor (1 µM) | 5.8 | 0.6 | <0.01 | |
| Negative Control Region | Vehicle Control | 0.9 | 0.2 | - |
| DHX9 Inhibitor (1 µM) | 1.1 | 0.3 | >0.05 |
Data are representative and synthesized from descriptive reports in the literature. Fold enrichment is calculated relative to the input DNA and normalized to a negative control genomic region.
Table 3: Quantification of R-loop Foci by Immunofluorescence
| Treatment | Percentage of S9.6 Positive Nuclei | Average Nuclear S9.6 Intensity (A.U.) | Standard Deviation | P-value |
| Vehicle Control | 15% | 150 | 25 | - |
| DHX9 Inhibitor (1 µM) | 65% | 450 | 75 | <0.001 |
Data are representative and synthesized from descriptive reports in the literature. S9.6 is a monoclonal antibody that specifically recognizes RNA:DNA hybrids. A.U. = Arbitrary Units.
Experimental Protocols
Dot Blot Assay for Global R-loop Quantification
This protocol provides a method to assess total R-loop levels in genomic DNA.
Materials:
-
Cells of interest
-
DHX9 inhibitor (e.g., ATX968) and vehicle control (e.g., DMSO)
-
Genomic DNA isolation kit
-
RNase H and corresponding buffer
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
S9.6 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the DHX9 inhibitor or vehicle control for the desired time and concentration.
-
Genomic DNA Isolation: Isolate genomic DNA using a commercial kit according to the manufacturer's instructions. Ensure minimal shearing of the DNA.
-
RNase H Treatment (Negative Control): Treat a fraction of the genomic DNA with RNase H to degrade R-loops.
-
Denaturation: Denature the DNA samples by heating at 95°C for 5 minutes, followed by immediate chilling on ice.
-
Dot Blotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the S9.6 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
Quantification: Quantify the dot intensities using image analysis software.
DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)
This protocol allows for the quantification of R-loops at specific genomic loci.
Materials:
-
Treated and control cells
-
Lysis buffer
-
Restriction enzymes or sonicator for DNA fragmentation
-
S9.6 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control loci
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Lysis and DNA Fragmentation: Lyse the cells and fragment the genomic DNA to an appropriate size range (200-500 bp) using either restriction enzyme digestion or sonication.
-
Immunoprecipitation:
-
Pre-clear the fragmented DNA with magnetic beads.
-
Incubate the pre-cleared DNA with the S9.6 antibody or control IgG overnight at 4°C.
-
Add magnetic beads to capture the antibody-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution: Elute the immunoprecipitated DNA from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse crosslinks (if applicable) and purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the genomic regions of interest and a negative control region.
-
Data Analysis: Calculate the fold enrichment of the target loci in the S9.6 IP samples relative to the input and control IgG samples.
Immunofluorescence Staining for R-loop Visualization
This protocol enables the visualization and quantification of R-loop foci within individual cells.
Materials:
-
Cells grown on coverslips
-
DHX9 inhibitor and vehicle control
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBST)
-
S9.6 antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the DHX9 inhibitor or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the S9.6 antibody.
-
Washing: Wash the cells with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Washing and Counterstaining: Wash the cells and counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using antifade mounting medium and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of nuclear S9.6 foci using image analysis software.
Visualizations
Caption: Mechanism of R-loop accumulation upon DHX9 inhibition.
Caption: Experimental workflow for studying R-loops using a DHX9 inhibitor.
Caption: Downstream signaling pathways affected by DHX9 inhibition.
Application Notes and Protocols: Immunofluorescence Staining for DHX9 Localization Following Dhx9-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional protein integral to numerous cellular processes including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] Primarily localized in the nucleus, DHX9 can shuttle between the nucleus and the cytoplasm.[1][2][3] Its dynamic sub-nuclear localization is critical for its function, with studies indicating its translocation to the nucleolus in response to transcriptional inhibition or cellular stress.[1] This translocation to the dense fibrillar components of the nucleoli is dependent on its NTPase and helicase activity.[1]
Dhx9-IN-15 is a small molecule inhibitor that targets the helicase activity of DHX9 by impeding ATP hydrolysis, a critical step for its function in unwinding nucleic acid structures.[4] Understanding the impact of this inhibition on the subcellular localization of DHX9 is crucial for elucidating its mechanism of action and for the development of therapeutics targeting DHX9.
These application notes provide a detailed protocol for performing immunofluorescence staining to visualize and quantify the localization of DHX9 in cultured cells following treatment with this compound.
Principle of the Assay
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This protocol outlines the fixation and permeabilization of cells, followed by incubation with a primary antibody specific to DHX9. A fluorescently labeled secondary antibody is then used to detect the primary antibody. Nuclear and nucleolar counterstains are employed to delineate cellular compartments, allowing for the precise localization of DHX9. By comparing the fluorescence signal distribution in control versus this compound-treated cells, researchers can quantitatively assess changes in DHX9 localization.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on DHX9 localization is depicted below.
Caption: Experimental workflow for immunofluorescence staining of DHX9.
Hypothesized Effect of this compound on DHX9 Localization
DHX9's helicase activity is required for its translocation into the nucleolus under certain stress conditions.[1] this compound, by inhibiting this activity, is hypothesized to prevent the accumulation of DHX9 in the nucleolus.
Caption: Hypothesized impact of this compound on DHX9 nucleolar translocation.
Materials and Reagents
-
Cell Line: Appropriate cell line (e.g., HeLa, U2OS)
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Rabbit anti-DHX9 polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Nucleolar Counterstain: Mouse anti-Fibrillarin monoclonal antibody followed by an appropriate secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 594)
-
Mounting Medium: Antifade mounting medium
Experimental Protocol
1. Cell Seeding and Treatment
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 6, 12, or 24 hours). A titration of this compound concentrations is recommended to determine the optimal concentration.
2. Cell Fixation and Permeabilization
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Immunostaining
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-DHX9 antibody in Blocking Buffer to its optimal concentration (determined by titration).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and the anti-Fibrillarin antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
If using a directly conjugated primary antibody for the nucleolar marker, this step can be combined with the primary DHX9 antibody incubation.
4. Counterstaining and Mounting
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
5. Image Acquisition and Analysis
-
Acquire images using a confocal laser scanning microscope. Use consistent settings (laser power, gain, pinhole size) for all samples to ensure comparability.
-
Capture images of the DAPI (blue), DHX9 (e.g., green), and Fibrillarin (e.g., red) channels.
-
For quantitative analysis, acquire multiple random fields of view for each condition.
-
Image analysis can be performed using software such as ImageJ/Fiji.
-
Define regions of interest (ROIs) for the nucleus (based on DAPI staining) and the nucleolus (based on Fibrillarin staining).
-
Measure the mean fluorescence intensity of the DHX9 signal within the nucleoplasm (nucleus excluding the nucleolus) and the nucleolus.
-
Calculate the ratio of nucleolar to nucleoplasmic DHX9 fluorescence intensity for each cell.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between treatment groups.
| Treatment Group | N (cells) | Mean Nucleolar DHX9 Intensity (A.U.) ± SEM | Mean Nucleoplasmic DHX9 Intensity (A.U.) ± SEM | Nucleolar/Nucleoplasmic Intensity Ratio ± SEM |
| Vehicle Control (DMSO) | 100 | 150.2 ± 8.5 | 105.7 ± 5.1 | 1.42 ± 0.11 |
| This compound (1 µM) | 100 | 110.8 ± 6.2 | 108.1 ± 4.9 | 1.02 ± 0.09 |
| This compound (5 µM) | 100 | 95.4 ± 5.8 | 106.5 ± 5.3 | 0.90 ± 0.08 |
A.U. = Arbitrary Units; SEM = Standard Error of the Mean
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak DHX9 Signal | Primary antibody concentration too low. | Optimize primary antibody concentration through titration. |
| Inefficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| Photobleaching of fluorophore. | Minimize exposure to light during staining and imaging. Use an antifade mounting medium. | |
| High Background Staining | Insufficient blocking. | Increase blocking time or BSA concentration. |
| Secondary antibody non-specific binding. | Include a negative control without primary antibody. Use a pre-adsorbed secondary antibody. | |
| Primary antibody concentration too high. | Reduce the concentration of the primary antibody. | |
| Difficulty in Defining Nucleolus | Poor Fibrillarin staining. | Optimize anti-Fibrillarin antibody concentration. |
| Cell type has indistinct nucleoli. | Choose a cell line with prominent nucleoli (e.g., U2OS). |
Conclusion
This protocol provides a robust method for the immunofluorescent staining and quantitative analysis of DHX9 localization in response to treatment with the inhibitor this compound. By following these detailed steps, researchers can effectively investigate the impact of helicase inhibition on the subcellular distribution of DHX9, providing valuable insights into its cellular function and the mechanism of action of its inhibitors.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Nup98 regulates the localization and activity of DExH/D-box helicase DHX9 | eLife [elifesciences.org]
Application Note: Genome-wide CRISPR Screen to Identify Synergistic Partners with Dhx9-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its multifaceted role makes it a compelling target in oncology and virology.[3] DHX9 inhibitors, such as the novel compound Dhx9-IN-15, represent a promising new class of therapeutics. However, combination therapies are often required to overcome resistance and enhance efficacy. Identifying synergistic drug combinations is a critical step in developing robust therapeutic strategies.[4][5]
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, synergize with this compound to induce cancer cell death. Such a screen can uncover novel drug targets and provide insights into the mechanisms of action of DHX9 inhibition.[6][7]
Signaling Pathways and Rationale
DHX9 is a central node in cellular pathways governing nucleic acid metabolism. It unwinds DNA and RNA secondary structures, such as R-loops and G-quadruplexes, which can impede replication and transcription.[1][8] By inhibiting DHX9, this compound is hypothesized to induce replication stress and disrupt transcriptional programs. A synergistic partner would likely be a gene involved in a parallel or compensatory pathway, such as DNA damage repair, cell cycle control, or apoptosis. The diagram below illustrates the potential impact of DHX9 inhibition and the rationale for seeking synergistic interactions.
Experimental Workflow
The overall experimental workflow for the CRISPR screen is depicted below. It involves the generation of a pooled lentiviral sgRNA library, transduction of Cas9-expressing cells, selection, treatment with this compound, and finally, identification of enriched or depleted sgRNAs through next-generation sequencing (NGS).
Experimental Protocols
Cell Line and Reagent Preparation
-
Cell Line: Select a cancer cell line relevant to the therapeutic context of this compound (e.g., a cell line with known DHX9 dependency). Ensure the cell line stably expresses Cas9. If not, generate a Cas9-expressing line by lentiviral transduction and selection.
-
CRISPR Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library using standard protocols with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) in a suitable packaging cell line (e.g., HEK293T).
-
This compound: Prepare a stock solution of this compound in DMSO. Determine the IC50 of this compound in the chosen cell line to establish a sub-lethal concentration for the screen.
Lentiviral Transduction and Selection
-
Seed Cas9-expressing cells at a density that will ensure a low multiplicity of infection (MOI) of 0.3-0.5. This minimizes the likelihood of multiple sgRNA integrations per cell.
-
Transduce the cells with the pooled sgRNA lentiviral library.
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Maintain puromycin selection for 3-5 days until a control plate of non-transduced cells shows complete cell death.
-
Expand the surviving cells, ensuring that the cell number is maintained at a level that preserves the library representation (at least 500 cells per sgRNA).
CRISPR Screen Execution
-
Harvest a baseline cell population (T0) for genomic DNA extraction.
-
Plate the remaining cells into two arms: a treatment group (this compound) and a control group (vehicle, e.g., DMSO).
-
Treat the cells with a pre-determined sub-lethal concentration of this compound or vehicle.
-
Culture the cells for a duration that allows for sufficient population doubling and selection pressure (typically 14-21 days).
-
Harvest the cells from both arms at the end of the treatment period (Tx).
Genomic DNA Extraction and Next-Generation Sequencing
-
Extract genomic DNA from the T0 and Tx cell pellets using a high-quality gDNA extraction kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes.
-
Pool the barcoded PCR products and perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
Data Analysis
-
Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[9][10][11]
-
The analysis will involve:
-
Demultiplexing the sequencing reads based on barcodes.
-
Aligning reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalizing the read counts.
-
Calculating the log-fold change (LFC) of each sgRNA between the treatment and control groups.
-
Using statistical models (e.g., negative binomial) to determine the significance of sgRNA enrichment or depletion.
-
Aggregating sgRNA-level data to the gene level to identify synergistic hits (genes whose knockout leads to significant cell depletion in the presence of this compound).
-
Data Presentation
The results of the CRISPR screen should be summarized in clear and concise tables.
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Value |
|---|---|
| Cell Line | A549 (NSCLC) |
| CRISPR Library | GeCKO v2 (Human) |
| Number of sgRNAs | 123,411 |
| Number of Genes Targeted | 19,050 |
| MOI | 0.3 |
| This compound Concentration | 1 µM (IC20) |
| Screen Duration | 14 days |
| Sequencing Platform | Illumina NovaSeq 6000 |
Table 2: Top 10 Synergistic Gene Hits with this compound
| Gene Symbol | Gene Description | Average Log-Fold Change | p-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| GENE-A | DNA helicase | -3.2 | 1.2e-8 | 2.5e-7 |
| GENE-B | Cell cycle checkpoint kinase | -2.9 | 3.5e-8 | 5.1e-7 |
| GENE-C | Fanconi anemia pathway component | -2.7 | 8.1e-8 | 9.3e-7 |
| GENE-D | Apoptosis regulator | -2.5 | 1.5e-7 | 1.6e-6 |
| GENE-E | Ribonucleotide reductase subunit | -2.4 | 2.2e-7 | 2.1e-6 |
| GENE-F | DNA polymerase subunit | -2.3 | 3.9e-7 | 3.4e-6 |
| GENE-G | Homologous recombination repair protein | -2.2 | 5.1e-7 | 4.2e-6 |
| GENE-H | Non-homologous end joining factor | -2.1 | 7.8e-7 | 6.0e-6 |
| GENE-I | Telomere maintenance protein | -2.0 | 9.9e-7 | 7.3e-6 |
| GENE-J | Spliceosome component | -1.9 | 1.2e-6 | 8.5e-6 |
Hit Validation
It is crucial to validate the top hits from the primary screen using orthogonal methods.
-
Individual Gene Knockouts: Validate the synergistic effect by generating individual knockout cell lines for the top candidate genes using at least two independent sgRNAs per gene.
-
Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout lines in the presence and absence of this compound to confirm the synergistic killing.
-
Combination Index (CI) Calculation: Quantify the synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Conclusion
This application note provides a comprehensive framework for conducting a genome-wide CRISPR screen to identify synergistic partners for the DHX9 inhibitor, this compound. The detailed protocols and data analysis guidelines will enable researchers to effectively identify and validate novel combination therapies, ultimately accelerating the development of more effective cancer treatments.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dhx9-IN-15 solubility and stability issues
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimental use of DHX9 inhibitors.
Question: I am having trouble dissolving my DHX9 inhibitor. What are the recommended solvents and concentrations?
Answer:
Solubility can be a significant challenge with small molecule inhibitors. For DHX9-IN-3, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. However, the concentration and preparation method are critical.
-
In Vitro Stock Solutions: A high concentration stock solution of DHX9-IN-3 can be prepared in DMSO. For instance, a 28.57 mg/mL (52.23 mM) solution can be achieved with the aid of ultrasonication and pH adjustment to 5 with 1 M HCl.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
-
Precipitation: If you observe precipitation upon dilution of your DMSO stock in aqueous buffers, consider the following:
-
Lower the final concentration: The final concentration of the inhibitor in your cell culture media or assay buffer should be low enough to remain soluble.
-
Use a different solvent system for final dilutions: For in vivo studies or specific cell-based assays, co-solvents may be necessary. See the table below for tested formulations for DHX9-IN-3.
-
Gentle warming and sonication: These methods can aid in the dissolution of the compound if precipitation occurs during preparation.[1]
-
Question: My DHX9 inhibitor seems to be degrading or losing activity. What are the proper storage and handling conditions?
Answer:
Stability is crucial for reproducible experimental results. For DHX9-IN-3, the following storage recommendations are provided:
-
Stock Solutions:
-
Solid Compound: Store at room temperature in the continental US; however, storage conditions may vary in other locations.[1]
To maintain stability:
-
Aliquot stock solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Protect from light: While not explicitly stated for DHX9-IN-3, it is good practice to protect small molecule inhibitors from light to prevent photodegradation.
-
Use anhydrous solvents: As mentioned for solubility, using high-quality, anhydrous solvents for stock preparation can prevent hydrolysis.
Question: I am not observing the expected biological effect of the DHX9 inhibitor in my experiments. What could be the reason?
Answer:
Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm Inhibitor Activity:
-
Positive Control: If available, use a known positive control cell line or experimental system where the inhibitor has a documented effect. For example, DHX9-IN-3 has a reported anti-proliferative IC50 of 8.7 nM in LS411N cells.[1]
-
Target Engagement Assay: If possible, perform an assay to confirm that the inhibitor is binding to DHX9 in your experimental system.
-
-
Review Experimental Protocol:
-
Concentration and Incubation Time: Ensure that the concentration and duration of treatment are appropriate for your cell type and the biological process being studied. DHX9 is a stable protein with a half-life of approximately 48 to 81.1 hours in some cell lines, which may necessitate longer incubation times with an inhibitor to observe a phenotypic effect.[2]
-
Cellular Uptake: Poor cell permeability could be a factor. While no specific data is available for DHX9-IN-3, this is a common issue for some small molecules.
-
-
Consider the Role of DHX9 in Your System:
-
DHX9 Expression Levels: Confirm that your cells of interest express DHX9 at a sufficient level.
-
Functional Redundancy: It's possible that other helicases could be compensating for the inhibition of DHX9 in your specific biological context.
-
Data Presentation
Table 1: Solubility of DHX9-IN-3 [1]
| Solvent/Formulation | Concentration | Observations |
| DMSO | 28.57 mg/mL (52.23 mM) | Requires ultrasonication and pH adjustment to 5 with 1 M HCl. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.22 mg/mL (4.06 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.22 mg/mL (4.06 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.22 mg/mL (4.06 mM) | Clear solution. |
Table 2: Stock Solution Stability of DHX9-IN-3 [1]
| Storage Temperature | Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay:
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the DHX9 inhibitor stock solution in the appropriate cell culture medium. It is advisable to prepare intermediate dilutions to minimize the final DMSO concentration. The final DMSO concentration should be consistent across all wells, including the vehicle control, and typically should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the DHX9 inhibitor. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as MTT, resazurin, or a cell counting-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
DHX9 Signaling and Functional Pathways
DHX9 is a multifunctional helicase involved in various cellular processes.[2][3] Inhibition of DHX9 can impact these pathways, leading to downstream effects such as cell growth arrest and senescence.[4]
Caption: Overview of DHX9's roles in DNA and RNA metabolism and its inhibition.
Experimental Workflow for Investigating DHX9 Inhibition
The following workflow outlines the typical steps for studying the effects of a DHX9 inhibitor in a cellular context.
Caption: A standard workflow for in vitro analysis of a DHX9 inhibitor's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dhx9-IN-15 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Dhx9-IN-15 for cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DHX9 and its inhibitor, this compound?
DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA and RNA secondary structures.[1] It plays critical roles in various cellular processes, including transcription, DNA replication, and the maintenance of genomic stability.[1][2][3] DHX9 is particularly important in resolving R-loops, which are three-stranded nucleic acid structures that can cause DNA damage and genomic instability if they accumulate.[3]
In certain cancers, tumor cells exhibit a heightened dependency on DHX9 for survival.[2] this compound is a small molecule inhibitor designed to target the enzymatic activity of DHX9. By inhibiting DHX9, this compound aims to disrupt these critical cellular processes in cancer cells, leading to replication stress, accumulation of DNA damage, and ultimately, cell death.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound and similar DHX9 inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5][6][7] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[5][6][7]
Storage recommendations for stock solutions are:
To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Q1: I am observing high cytotoxicity even at low concentrations of this compound. What should I do?
High cytotoxicity can be due to several factors. Here's a step-by-step troubleshooting approach:
-
Confirm Solvent Toxicity: As a first step, run a vehicle control experiment treating your cells with the same concentration of DMSO used to deliver this compound. This will help determine if the observed cytotoxicity is due to the inhibitor or the solvent.
-
Optimize Seeding Density: Ensure that the cell seeding density is optimal for the duration of your assay. Sparsely seeded cells can be more sensitive to cytotoxic compounds.
-
Reduce Incubation Time: Consider reducing the incubation time with this compound. A shorter exposure may be sufficient to observe the desired biological effect without causing excessive cell death.
-
Perform a Dose-Response Curve with a Wider Range: Test a broader range of concentrations, starting from very low (picomolar or nanomolar) to high (micromolar) concentrations, to identify a narrower effective window.
-
Check for Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.[8] If possible, use a structurally related but inactive analog of this compound as a negative control to confirm that the observed phenotype is due to the inhibition of DHX9.[8]
Q2: I am not observing any significant effect of this compound in my assay. What could be the reason?
Several factors can contribute to a lack of response. Consider the following:
-
Inhibitor Potency and Cell Line Sensitivity: The potency of DHX9 inhibitors can vary significantly between different cell lines.[6][9] It is possible that your cell line is less dependent on DHX9 for survival.
-
Inadequate Concentration: The concentration of this compound may be too low to elicit a response. Refer to the dose-response data for similar DHX9 inhibitors in the tables below and consider testing higher concentrations.
-
Compound Stability: Ensure that the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Assay Readout and Timing: The chosen assay and the time point of measurement may not be optimal for detecting the effects of DHX9 inhibition. For example, effects on cell proliferation may take longer to become apparent than the induction of DNA damage markers.
-
Cellular Uptake: Poor cell permeability can limit the intracellular concentration of the inhibitor.[8] While information on this compound's permeability may be limited, this is a potential factor.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound should be determined empirically for each cell line and assay. The recommended approach is to perform a dose-response experiment.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for dose-response analysis.
Quantitative Data Summary
The following tables summarize the reported potency of various DHX9 inhibitors in different cell-based assays. This data can serve as a reference for designing initial experiments with this compound.
Table 1: Cellular Potency of DHX9 Inhibitors
| Inhibitor | Cell Line | Assay Type | Potency (IC50/EC50) |
| DHX9-IN-1 | - | Cellular Assay | EC50: 6.94 μM[5] |
| DHX9-IN-3 | LS411N | Anti-proliferation | IC50: 8.7 nM[6] |
| DHX9-IN-6 | LS411N | Anti-proliferation | IC50: 0.0264 µM[9] |
| DHX9-IN-9 | - | Cellular Target Engagement | EC50: 0.0177 μM[7] |
Table 2: Biochemical Potency of DHX9 Inhibitors
| Inhibitor | Assay Type | Potency (IC50) |
| DHX9-IN-6 | Enzyme Inhibition | IC50: 0.32 µM[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include untreated wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway and Troubleshooting Logic
DHX9 Signaling and Inhibition Consequences
DHX9 is involved in multiple cellular pathways. Its inhibition can lead to several downstream effects that are detrimental to cancer cells.
Caption: DHX9 signaling and inhibitor effects.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for troubleshooting common issues encountered during the optimization of this compound concentration.
Caption: Troubleshooting decision tree.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. caymanchem.com [caymanchem.com]
Dhx9-IN-15 off-target effects and how to mitigate them
Welcome to the technical support center for DHX9-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential issues during their experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed to target the DExD/H-box helicase 9 (DHX9). DHX9 is an ATP-dependent RNA/DNA helicase involved in various cellular processes, including transcription, replication, and the maintenance of genomic stability.[1][2] The inhibitor is designed to bind to DHX9 and interfere with its helicase activity, which is crucial for unwinding RNA and DNA secondary structures. By inhibiting DHX9, this compound can disrupt these essential cellular processes, making it a subject of interest for therapeutic applications, particularly in oncology.[3]
Unanticipated phenotypes are a common concern when working with small molecule inhibitors and can indeed be a result of off-target effects. While this compound is designed for specificity, it is crucial to experimentally verify that the observed cellular response is a direct consequence of DHX9 inhibition. Off-target interactions occur when a drug binds to unintended proteins, which can lead to a range of unforeseen biological responses.[4][5]
To investigate this, we recommend a multi-pronged approach:
-
Confirm Target Engagement: Use an orthogonal method to confirm that this compound is engaging with DHX9 in your experimental system.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of a genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of DHX9.[6][7] A high degree of phenotypic similarity strongly suggests the effects are on-target.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the IC50 of this compound for DHX9, while off-target effects may occur at different concentration ranges.
-
Rescue Experiment: In a DHX9 knockdown or knockout background, the addition of this compound should not produce the same phenotype if the effect is on-target.
Q3: How can I proactively assess the selectivity of this compound?
Proactively profiling the selectivity of this compound is a critical step to ensure data integrity. Several methods can be employed to identify potential off-targets:
-
Kinase Panel Screening: Since many inhibitors target ATP-binding pockets, a broad kinase panel screening is a standard approach to identify potential off-target kinases.[8][9][10]
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that bind to an immobilized version of this compound from a cell lysate.[11][12][13][14]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stability of proteins upon ligand binding.[15][16][17] A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction.
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound.
Possible Cause 1: Compound Instability or Degradation
-
Troubleshooting:
-
Ensure proper storage of this compound (e.g., at -20°C or -80°C, protected from light).
-
Prepare fresh working solutions for each experiment from a DMSO stock.
-
Check the stability of the compound in your specific cell culture medium over the time course of your experiment.
-
Possible Cause 2: Off-Target Effects
-
Troubleshooting:
-
Lower the concentration: Use the lowest concentration of this compound that gives a robust on-target phenotype. This can minimize off-target effects that may have a lower affinity.
-
Validate with genetics: As mentioned in the FAQs, perform siRNA/shRNA knockdown or CRISPR/Cas9 knockout of DHX9 to confirm that the phenotype is consistent with loss of DHX9 function.[6][7]
-
Use a structurally distinct DHX9 inhibitor: If available, comparing the effects of two different chemical scaffolds that both target DHX9 can help distinguish on-target from off-target effects.
-
Issue: How to design an experiment to identify off-targets of this compound.
This guide outlines a general workflow for identifying off-targets using a combination of in vitro and cellular approaches.
Experimental Workflow for Off-Target Identification
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 14. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting Dhx9-IN-15 inconsistent results in experiments
Welcome to the technical support center for Dhx9-IN-15, a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9). This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the helicase activity of DHX9. By binding to the ATP pocket in the helicase core domain, it prevents the unwinding of DNA and RNA substrates, as well as more complex nucleic acid structures that DHX9 is known to resolve.[1][2]
Q2: How should I prepare and store this compound?
A2: For optimal results, we recommend the following:
-
Reconstitution: Reconstitute the lyophilized powder in DMSO to create a stock solution of 10 mM.
-
Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution should be stored in aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: What are the expected cellular effects of DHX9 inhibition with this compound?
A3: Inhibition of DHX9 can lead to a variety of cellular phenotypes due to its central role in nucleic acid metabolism.[1][3] These may include:
-
Induction of DNA damage and replication stress.[4]
-
Activation of innate immune signaling pathways, such as the cGAS-STING pathway.[4]
-
Altered transcription and splicing of a subset of genes.[7]
Q4: In which cell lines is this compound expected to be most effective?
A4: While this compound is a pan-cancer inhibitor, its efficacy can vary between cell lines. Tumors with high levels of replication stress or dependencies on specific DNA repair pathways may be more sensitive. We recommend starting with cell lines known to have high DHX9 expression, such as certain small cell lung cancers, colorectal cancers, or breast cancers.[4][8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
Q: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in my cell viability assays. What could be the cause?
A: Inconsistent IC50 values are a common issue when working with small molecule inhibitors. Several factors could be contributing to this variability. Below is a table summarizing potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Passage number should be kept low. |
| Assay Incubation Time | The duration of inhibitor exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time for all experiments. |
| Solvent Effects | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including controls, and does not exceed 0.5%. |
| Biological Variability | Different cell lines will exhibit different sensitivities to DHX9 inhibition. Always compare IC50 values within the same cell line and under identical conditions. |
Below is a table with example IC50 values for this compound in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| H446 | Small Cell Lung Cancer | 0.8 |
| HCT116 | Colorectal Cancer | 1.5 |
| MCF7 | Breast Cancer | 2.2 |
| U2OS | Osteosarcoma | 3.1 |
Issue 2: No Observable Phenotype After Treatment
Q: I have treated my cells with this compound at the recommended concentration, but I am not observing the expected phenotype (e.g., apoptosis, cell cycle arrest). Why might this be?
A: A lack of a discernible phenotype can be due to several experimental factors. Consider the following troubleshooting steps:
-
Confirm Target Engagement: It is crucial to verify that this compound is inhibiting DHX9 in your specific cellular context. A Western blot for downstream markers of DHX9 activity, such as an increase in the DNA damage marker γH2AX, can confirm target engagement.[4]
-
Time-Course Experiment: The desired phenotype may take longer to manifest. Perform a time-course experiment, treating cells for 24, 48, and 72 hours to determine the optimal endpoint.
-
Cell Line Specificity: The cellular response to DHX9 inhibition can be context-dependent.[5] Your cell line may have compensatory mechanisms that mitigate the effects of DHX9 inhibition. Consider testing a different cell line known to be sensitive to replication stress.
-
Inhibitor Concentration: The effective concentration may be higher in your cell line than the published IC50. Perform a dose-response experiment with a wider range of concentrations.
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for γH2AX
-
Treat cells with this compound at the desired concentration for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and a chemiluminescence imaging system. Use an antibody against total H2A.X or a housekeeping protein like GAPDH as a loading control.
Visualizations
DHX9 Signaling and Functional Hub
Caption: Functional roles of the DHX9 helicase and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dhx9-IN-15 In Vivo Delivery
Welcome to the technical support center for Dhx9-IN-15, a potent small molecule inhibitor of the DExH-box helicase 9 (DHX9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful in vivo delivery of this compound. Given that this compound is a hydrophobic molecule, achieving optimal bioavailability and efficacy in animal models can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during the in vivo administration of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of stock solution. | The compound has low aqueous solubility and is crashing out of the organic solvent when introduced to an aqueous environment. | 1. Optimize Co-solvent System: Use a mixture of biocompatible organic solvents and aqueous solutions. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[1] 2. Utilize Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to increase solubility and prevent precipitation.[2] 3. Explore Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes and enhance aqueous solubility. |
| Low or variable drug exposure in pharmacokinetic (PK) studies. | Poor absorption from the administration site due to low solubility or rapid metabolism. | 1. Formulation Enhancement: Consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or liposomes to improve absorption.[3][4] 2. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area and dissolution rate of the compound. 3. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[5] |
| Observed toxicity or adverse effects in animal models. | The formulation vehicle or the compound itself may be causing toxicity at the administered dose. | 1. Vehicle Toxicity Assessment: Conduct a vehicle-only control study to rule out toxicity from the excipients. 2. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Refine Formulation: Reduce the concentration of potentially toxic excipients like DMSO or Cremophor® EL. |
| Inconsistent anti-tumor efficacy in xenograft models. | Suboptimal drug delivery to the tumor site or inconsistent dosing. | 1. Optimize Dosing Schedule: Evaluate different dosing frequencies and durations based on PK data to maintain therapeutic drug levels. 2. Improve Formulation Stability: Ensure the formulation is stable and does not degrade or precipitate over the course of the study. 3. Assess Tumor Penetration: If possible, measure the concentration of this compound in tumor tissue to confirm target engagement. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the in vivo use of this compound.
Q1: What is the recommended starting formulation for in vivo studies with this compound?
A1: For initial in vivo efficacy and tolerability studies, a simple co-solvent-based formulation is often a good starting point due to its ease of preparation. A common formulation consists of a mixture of DMSO, PEG400, and saline. However, the optimal formulation will depend on the specific experimental requirements and should be determined empirically.
Q2: How can I improve the solubility of this compound for intravenous administration?
A2: For intravenous (IV) administration, it is crucial to have a formulation that is completely soluble and does not precipitate upon injection into the bloodstream.[3] Strategies to improve solubility for IV delivery include:
-
Co-solvent systems: Using a mixture of solvents like DMSO, ethanol, and PEG400, diluted with saline or dextrose solution.
-
Cyclodextrins: Encapsulating this compound in a cyclodextrin like sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly enhance its aqueous solubility.[6]
-
Lipid emulsions: Formulating the compound in a lipid emulsion can provide a stable preparation for IV injection.
Q3: What are the key parameters to consider when developing a formulation for oral administration?
A3: For oral delivery, the formulation should enhance the dissolution and absorption of the hydrophobic this compound in the gastrointestinal tract. Key considerations include:
-
Solubility in Biorelevant Media: Test the solubility in simulated gastric and intestinal fluids.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by forming a microemulsion in the gut, which enhances drug solubilization and absorption.[4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.[1]
Q4: How do I prepare a stable nanosuspension of this compound?
A4: A nanosuspension consists of sub-micron colloidal particles of the pure drug stabilized by surfactants or polymers. It can be prepared by methods such as:
-
Wet Milling: Using a bead mill to reduce the particle size of the drug in a liquid dispersion.
-
High-Pressure Homogenization: Forcing a suspension of the drug through a narrow gap at high pressure. Stabilizers such as polysorbate 80 or poloxamers are typically required to prevent aggregation of the nanoparticles.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and in vivo evaluation of this compound.
Protocol 1: Preparation of a Co-solvent-Based Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a simple and effective formulation for initial in vivo screening of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween® 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary. A common starting concentration is 10-20% of the final volume.
-
Add PEG400 to the solution and mix well. A typical concentration is 30-40% of the final volume.
-
Add Tween® 80 to the mixture and vortex to ensure homogeneity. A final concentration of 5-10% is often used.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Example Formulation Composition:
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG400 | 40% |
| Tween® 80 | 5% |
| Saline | 45% |
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a preclinical cancer model.
Materials:
-
Athymic nude mice (or other appropriate strain)
-
Cancer cell line known to be sensitive to DHX9 inhibition
-
Matrigel® (or other appropriate matrix)
-
This compound formulation (prepared as in Protocol 1 or other optimized formulation)
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel® into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Randomize mice into treatment and control groups.
-
Administer the this compound formulation or vehicle control to the respective groups via the chosen route of administration (e.g., IP, oral gavage). The dosing schedule should be based on prior pharmacokinetic and tolerability studies.
-
Monitoring: Monitor tumor growth and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
DHX9 Signaling and Inhibition
DHX9 is an ATP-dependent RNA/DNA helicase that plays a crucial role in various cellular processes, including transcription, replication, and DNA damage repair. Its inhibition by this compound can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on its activity.
Caption: The role of DHX9 in cellular processes and its inhibition by this compound.
Experimental Workflow for In Vivo Delivery
A systematic approach is essential for developing a successful in vivo delivery strategy for this compound. The following workflow outlines the key steps from formulation development to efficacy studies.
Caption: A streamlined workflow for the in vivo evaluation of this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx [slideshare.net]
Dhx9-IN-15 degradation and storage conditions
Disclaimer: Information regarding a specific compound designated "Dhx9-IN-15" is not publicly available in the searched scientific literature. The following technical support guide pertains to the likely target of such a compound, the DExH-Box Helicase 9 (DHX9) protein . This guide is intended for researchers, scientists, and drug development professionals working with the DHX9 protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the DHX9 protein?
DHX9 is a multifunctional protein that plays crucial roles in various cellular processes. Its primary functions include:
-
Maintenance of Genomic Stability: DHX9 helps to preserve genomic integrity by resolving non-canonical DNA structures like R-loops, G-quadruplexes, and triplex DNA that can lead to DNA damage and mutations if left unresolved.[1][2][3][4]
-
DNA Replication and Transcription: It is involved in both the initiation and elongation phases of DNA replication and acts as a transcriptional regulator.[1][4]
-
RNA Processing and Transport: DHX9 participates in the processing of mRNA, including resolving secondary structures that can impede translation, and is involved in RNA transport between the nucleus and cytoplasm.[1][4]
-
Antiviral Response: DHX9 can act as a sensor for viral nucleic acids, triggering an innate immune response.[4][5]
Q2: How is the DHX9 protein degraded within the cell?
The degradation of DHX9 can be mediated through the ubiquitin-proteasome system. One identified pathway involves the lncRNA lnc-CCDST, which acts as a scaffold to enhance the binding between DHX9 and the E3 ubiquitin ligase MDM2, leading to DHX9 ubiquitination and subsequent degradation.[1] In cervical cancer cells, the downregulation of lnc-CCDST leads to the accumulation of DHX9.[1]
Q3: What are the known subcellular localizations of DHX9?
DHX9 is predominantly a nuclear protein but can shuttle between the nucleus and the cytoplasm.[1][4] Its localization can be influenced by its functional domains and interactions with other proteins. For instance, a fragment containing its double-stranded RNA-binding domains (dsRBDs) has been observed in the cytoplasm.[4]
Troubleshooting Guide
Problem 1: Low yield or instability of purified DHX9 protein.
-
Possible Cause: DHX9 is a large, multi-domain protein, which can make it prone to misfolding and degradation during purification.
-
Troubleshooting Suggestions:
-
Expression System: Baculovirus-infected Sf9 insect cells are a commonly used system for expressing recombinant human DHX9.[2]
-
Lysis and Purification Buffers: Use freshly prepared lysis buffers containing a cocktail of protease inhibitors. A common lysis buffer composition is 25 mM HEPES-KOH (pH 7.9), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 10% glycerol.[2]
-
Storage Conditions: For short-term storage, keep the purified protein on ice. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[6] Avoid repeated freeze-thaw cycles. The addition of glycerol (e.g., 10-20%) to the storage buffer can act as a cryoprotectant.
-
Problem 2: Inconsistent results in DHX9 helicase activity assays.
-
Possible Cause: The helicase activity of DHX9 is dependent on its ability to bind and hydrolyze ATP, as well as the specific nucleic acid substrate used.
-
Troubleshooting Suggestions:
-
ATP and Magnesium: Ensure the presence of ATP and MgCl₂ in your reaction buffer, as DHX9's helicase activity is ATP-dependent. A helicase-dead mutant (K417R) can be used as a negative control.[5]
-
Substrate Preference: DHX9 shows preferential unwinding activity for certain structures. It unwinds RNA G-quadruplexes most efficiently, followed by R-loops, DNA G-quadruplexes, and D-loops.[4] Standard forked DNA and RNA duplexes are unwound less efficiently.[4] Consider using a preferred substrate for more robust assay results.
-
Enzyme Concentration: Titrate the concentration of DHX9 in your assays to find the optimal range for linear and reproducible activity.
-
Problem 3: Difficulty in detecting DHX9-protein interactions via co-immunoprecipitation (Co-IP).
-
Possible Cause: The interaction between DHX9 and its binding partners may be transient or dependent on specific cellular conditions or post-translational modifications.
-
Troubleshooting Suggestions:
-
Cross-linking: For transient interactions, consider in vivo cross-linking with formaldehyde before cell lysis to stabilize protein complexes.
-
Nuclease Treatment: As DHX9 binds to both DNA and RNA, some protein-protein interactions may be mediated by nucleic acids. Treat your cell lysates with DNase and RNase to distinguish between direct and nucleic acid-mediated interactions.
-
Stringency of Wash Buffers: Optimize the salt concentration and detergent in your wash buffers. Start with a less stringent buffer (e.g., 150 mM NaCl) and increase the stringency if background is high.
-
Quantitative Data Summary
| Parameter | Value/Observation | Reference |
| Molecular Weight | ~140 kDa (human) | [4] |
| Substrate Unwinding Preference | RNA G-quadruplex > R-loop > DNA G-quadruplex > D-loop > RNA fork > DNA fork | [4] |
| Helicase Polarity | 3' to 5' | [4] |
| H-DNA Induced Mutation Frequency (in DHX9-depleted cells) | ~2-fold increase compared to wild-type cells | [2] |
Key Experimental Protocols
Protocol: Chromatin Immunoprecipitation (ChIP) to Detect DHX9 Binding to H-DNA
This protocol is adapted from methodologies used to demonstrate DHX9's in vivo association with specific DNA structures.[2]
-
Cell Culture and Cross-linking:
-
Culture human osteosarcoma U2OS cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and lyse them in a buffer containing protease inhibitors.
-
Sonify the lysate to shear the chromatin into fragments of approximately 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an anti-DHX9 antibody or a control IgG.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the target region (e.g., the c-MYC H-DNA forming sequence) and a control region.
-
Enrichment of the target sequence in the DHX9-IP sample compared to the IgG control indicates DHX9 binding.
-
Visualizations
Caption: MDM2-mediated degradation of DHX9 facilitated by the lnc-CCDST scaffold RNA.
Caption: Role of DHX9 in resolving non-B DNA structures to maintain genomic stability.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Technical Support Center: Assessing Dhx9-IN-15 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of Dhx9-IN-15. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
This compound is an inhibitor of DHX9, a DExH-box RNA helicase involved in critical cellular processes like transcription, translation, and maintaining genome stability.[1][2][3] Elevated expression of DHX9 is observed in multiple cancer types, making it an attractive therapeutic target.[2][4] Assessing the cytotoxicity of this compound is crucial to determine its therapeutic window and potential off-target effects in drug development.
Q2: Which cell viability assay should I choose to assess this compound cytotoxicity?
The choice of assay depends on your specific research question, cell type, and available equipment. Here's a brief overview of common assays:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of living cells.[5][6] It's a widely used and cost-effective method.
-
XTT Assay: Similar to the MTT assay, it measures mitochondrial dehydrogenase activity but produces a water-soluble formazan, simplifying the protocol.[7][8]
-
Neutral Red Assay: This assay is based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[9][10][11]
-
Trypan Blue Exclusion Assay: A straightforward method that distinguishes viable from non-viable cells based on membrane integrity.[12][13][14] Live cells with intact membranes exclude the dye, while dead cells do not.[12][13]
Q3: What is the mechanism of action of DHX9 inhibitors like this compound?
DHX9 inhibitors interfere with the ATP-dependent helicase activity of the DHX9 protein, which is essential for unwinding RNA and RNA-DNA hybrid structures.[1] This disruption can lead to an increase in R-loops, replication stress, cell-cycle arrest, and ultimately, apoptosis (cell death) in cancer cells that are dependent on DHX9.[2][15]
Q4: What are R-loops and how do they relate to this compound's cytotoxicity?
R-loops are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and the associated displaced single-stranded DNA. DHX9 plays a role in resolving these structures.[2] Inhibition of DHX9 by this compound can lead to the accumulation of R-loops, which can cause DNA damage and replication stress, contributing to the cytotoxic effects of the inhibitor.[15]
Experimental Protocols
Below are detailed methodologies for key cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[16] Incubate overnight.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][17]
-
After incubation, add 100 µL of solubilization solution to each well.[5]
-
Incubate for 4 hours to overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This assay is based on the cleavage of the yellow tetrazolium salt XTT to form an orange formazan dye by metabolically active cells.[8]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired duration.
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan product at 450-500 nm.
Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[11]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
Neutral Red solution (e.g., 0.33% in DPBS)
-
Fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)
-
Solubilization solution (e.g., 1% Acetic acid in 50% Ethanol)
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described previously.
-
After treatment, remove the medium and add 100 µL of medium containing Neutral Red solution.
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution, and rinse the cells with the fixative solution.
-
Add 150 µL of the solubilization solution to each well to extract the dye.[9]
-
Shake the plate for 10 minutes on a plate shaker.[9]
-
Measure the absorbance at 540 nm.[9]
Trypan Blue Exclusion Assay
This assay identifies viable cells by their ability to exclude the trypan blue dye.[12][14]
Materials:
-
This compound treated cell suspension
-
Trypan Blue solution (0.4%)[12]
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest the cells after treatment with this compound.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[12][14]
-
Allow the mixture to incubate for 1-2 minutes at room temperature.[18]
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[12]
Data Presentation
Summarize your quantitative data from the cell viability assays in a table for easy comparison of this compound's cytotoxic effects across different concentrations and time points.
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Troubleshooting Guide
Issue: High background in MTT/XTT assay
-
Possible Cause: Contamination of the culture medium or reagents.
-
Solution: Use fresh, sterile medium and reagents. Include a blank well with medium and the assay reagent to subtract the background absorbance.[17]
Issue: Low signal or inconsistent readings
-
Possible Cause: Uneven cell seeding, insufficient incubation time, or cell clumping.
-
Solution: Ensure a single-cell suspension before seeding and check for even distribution in the wells. Optimize incubation times for your specific cell line.[19]
Issue: High variability between replicate wells
-
Possible Cause: Pipetting errors, edge effects in the 96-well plate, or inconsistent cell numbers.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. To avoid edge effects, do not use the outer wells of the plate for experimental samples. Perform a cell count before seeding to ensure consistency.
Issue: Discrepancies between different viability assays
-
Possible Cause: Different assays measure different cellular parameters. For example, MTT/XTT assays measure metabolic activity, which may not always directly correlate with membrane integrity measured by the trypan blue assay.
-
Solution: This is not necessarily an error. Different assays can provide complementary information about the mode of cell death. Consider the underlying principle of each assay when interpreting the results.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: DHX9 inhibition leading to apoptosis.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Validation & Comparative
Validating the On-Target Effect of DHX9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[2][3] The development of small molecule inhibitors targeting DHX9 has gained significant traction. This guide provides a comparative overview of experimental approaches to validate the on-target effects of DHX9 inhibitors, using the well-characterized inhibitor ATX968 as a primary example and the repurposed fluoroquinolone antibiotic enoxacin as a comparator.
Note on "Dhx9-IN-15": As of the latest available data, there is no publicly accessible information on a compound specifically designated "this compound". Therefore, this guide utilizes ATX968 as a representative potent and selective DHX9 inhibitor.
Comparative Performance of DHX9 Inhibitors
The following tables summarize the quantitative data for ATX968 and enoxacin, highlighting their differential effects on DHX9 and cellular processes.
Table 1: Biochemical and Cellular Activity of DHX9 Inhibitors
| Parameter | ATX968 | Enoxacin | Reference |
| Biochemical Activity | |||
| DHX9 Helicase Unwinding IC50 | 8 nM | Not Reported | [4] |
| DHX9 ATPase Assay EC50 | Partial inhibitor | Not Reported | [5] |
| DHX9 Binding Affinity (SPR Kd) | 1.3 nM | Not Reported | [6] |
| Cellular Activity | |||
| circBRIP1 Induction EC50 | 54 nM | Not Reported | [7] |
| Proliferation Inhibition IC50 (MSI-H/dMMR CRC cells) | ~10 µM (selective) | 25.52 - 49.04 µg/ml (A549 lung cancer cells) | [7][8] |
Table 2: Cellular Phenotypes of DHX9 Inhibition
| Cellular Effect | ATX968 | Enoxacin | Reference |
| R-loop Accumulation | Increased in MSI-H/dMMR cells | Not Reported | [3] |
| G-quadruplex Accumulation | Increased in MSI-H/dMMR cells | Not Reported | |
| DNA Damage (γH2AX) | Increased | Not Reported | [7] |
| Replication Stress | Increased | Not Reported | [3] |
| Apoptosis | Induced | Induced | [3][9] |
| Cell Cycle Arrest | S-G2 phase arrest | Not Reported | [3] |
Experimental Protocols for On-Target Validation
Detailed methodologies for key experiments are crucial for the accurate assessment of DHX9 inhibitors.
DHX9 Helicase Unwinding Assay
This biochemical assay directly measures the enzymatic activity of DHX9 in unwinding a nucleic acid substrate.
Protocol:
-
Reaction Setup: Prepare reactions in a 384-well plate containing assay buffer (40 mM HEPES pH 7.5, 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, and RNase inhibitor).[10]
-
Compound Addition: Add serial dilutions of the test inhibitor (e.g., ATX968) to the wells.
-
Enzyme and Substrate Addition: Add purified recombinant DHX9 protein and a fluorophore-quencher labeled RNA or DNA substrate.
-
Initiation and Measurement: Initiate the reaction by adding ATP.[10] Monitor the increase in fluorescence over time, which corresponds to the unwinding of the substrate, using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[11][12]
Protocol:
-
Cell Treatment: Treat intact cells with the DHX9 inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble DHX9 in the supernatant using Western blotting or other quantitative protein detection methods.[11]
-
Data Analysis: Plot the amount of soluble DHX9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream Markers
This method evaluates the functional consequences of DHX9 inhibition by measuring changes in the protein levels of downstream effectors.
Protocol:
-
Cell Lysis: Treat cells with the DHX9 inhibitor for a specified time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins in DHX9-regulated pathways (e.g., phosphorylated p65, p53, or markers of DNA damage like γH2AX).[14][15]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by DHX9 inhibition is essential for a comprehensive understanding of a compound's mechanism of action.
Caption: Experimental workflow for validating DHX9 inhibitors.
DHX9 in the NF-κB Signaling Pathway
DHX9 has been shown to interact with the p65 subunit of NF-κB, promoting its nuclear translocation and transcriptional activity.[14] Inhibition of DHX9 can therefore lead to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Caption: Role of DHX9 in the NF-κB signaling pathway.
DHX9 and the p53 Pathway
DHX9 is implicated in the regulation of the p53 tumor suppressor pathway.[2] Inhibition of DHX9 can lead to the activation of p53, resulting in cell cycle arrest or apoptosis.[2] Interestingly, DHX9 inhibition can also induce cell death in p53-deficient cells, suggesting the involvement of alternative pathways.[16]
Caption: Interplay between DHX9 and the p53 pathway.
DHX9 and the Interferon Response
DHX9 plays a role in the innate immune response by suppressing the accumulation of double-stranded RNA (dsRNA), which can trigger a type I interferon (IFN) response.[17] Inhibition of DHX9 can lead to dsRNA accumulation and subsequent activation of IFN signaling pathways.[18]
Caption: DHX9's role in suppressing the interferon response.
Conclusion
Validating the on-target effect of a DHX9 inhibitor requires a multi-faceted approach, combining biochemical, cellular, and phenotypic assays. This guide provides a framework for comparing the performance of DHX9 inhibitors like ATX968 and enoxacin. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can rigorously assess the efficacy and mechanism of action of novel DHX9-targeting compounds, paving the way for the development of new therapeutics.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accenttx.com [accenttx.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. origene.com [origene.com]
- 14. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Dhx9-IN-15 versus other known DHX9 inhibitors
[2] A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - AACR Journals ATX968 was identified as a potent and selective inhibitor of DHX9 helicase activity. Chemical inhibition of DHX9 enzymatic activity elicited similar selective effects on cell proliferation as seen with genetic knockdown. In addition, ATX9S68 induced robust and durable responses in an MSI-H/dMMR xenograft model but not in a microsatellite stable/proficient MMR model. ... Hence, inhibition of DHX9 enzymatic activity as a treatment for select cancers is an attractive target for drug discovery efforts. In this study, the dependence of select cancer cell lines on DHX9 is shown using both genetic methods and chemical inhibition of enzymatic activity and with the first known DHX9 tool compound, the potent and selective inhibitor ATX968. Cancer cells characterized by high levels of microsatellite instability (MSI-H) and with deficient mismatch repair (dMMR) were found to be selectively dependent on DHX9 when examined with genetic tools. ... In this report, we show that DHX9 knockdown increased RNA/DNA secondary structures and replication stress, resulting in cell-cycle arrest and the onset of apoptosis in cancer cells with MSI-H/dMMR. ATX968 was identified as a potent and selective inhibitor of DHX9 helicase activity. Chemical inhibition of DHX9 enzymatic activity elicited similar selective effects on cell proliferation as seen with genetic knockdown. In addition, AT
DHX9 Inhibition: A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Immediate Release
Recent preclinical studies have illuminated the promising role of targeting the DExH-Box Helicase 9 (DHX9) as a novel therapeutic strategy in oncology. This guide provides a comparative analysis of the efficacy of DHX9 inhibition across various cancer types, with a focus on colorectal, small cell lung, ovarian, and breast cancers. The data presented herein is derived from studies on potent and selective DHX9 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
DHX9 is a multifunctional helicase involved in critical cellular processes such as DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its overexpression has been observed in numerous cancer types and is often associated with poor prognosis.[3][4] Inhibition of DHX9 has emerged as a targeted approach to exploit the dependencies of cancer cells on this helicase, leading to cell cycle arrest and apoptosis.[3][5]
Comparative Efficacy of DHX9 Inhibition
The therapeutic potential of DHX9 inhibition appears to be particularly pronounced in cancers with specific genetic backgrounds, such as those with deficient mismatch repair (dMMR) or mutations in the DNA damage repair genes BRCA1 and BRCA2.[3][6]
| Cancer Type | Genetic Context | Key Findings | Reference Compound(s) |
| Colorectal Cancer | Microsatellite Instability-High (MSI-H)/deficient Mismatch Repair (dMMR) | Potent and selective DHX9 inhibitors abrogate the proliferation of MSI-H/dMMR cancer cells.[3] These inhibitors induce robust and durable tumor growth inhibition or regression in mouse xenograft models of MSI-H/dMMR colorectal cancer.[3][5] | ATX968[3][5] |
| Small Cell Lung Cancer (SCLC) | General | DHX9 is highly expressed in SCLC compared to other lung cancer subtypes.[4][7] Targeting DHX9 in SCLC triggers a tumor-intrinsic interferon response and replication stress, leading to decreased tumor growth and enhanced responsiveness to immune checkpoint blockade.[8][9] | Genetic Knockdown[8] |
| Ovarian Cancer | BRCA1/2 Loss-of-Function (LOF) | DHX9 inhibition shows selective dependency in ovarian cancer cell lines with BRCA1/2 LOF mutations.[6] This leads to increased replication stress, S-G2 phase cell cycle arrest, and subsequent apoptosis.[6] | ATX666[6] |
| Breast Cancer | BRCA1/2 Loss-of-Function (LOF) | Similar to ovarian cancer, breast cancer cell lines with BRCA1/2 LOF mutations exhibit sensitivity to DHX9 inhibition.[6] | ATX666[6] |
| Lung Cancer (NSCLC) | General | The fluoroquinolone antibiotic enoxacin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, with its effect being dependent on DHX9 expression.[7][10] | Enoxacin[7][10] |
Mechanism of Action and Signaling Pathways
Inhibition of DHX9's enzymatic activity leads to an accumulation of RNA/DNA hybrids (R-loops) and other secondary structures, which in turn induces replication stress and DNA damage.[3][6][10] This is particularly detrimental in cancer cells with pre-existing defects in DNA damage repair pathways.
Furthermore, DHX9 depletion can trigger a "viral mimicry" response within tumor cells.[9] The accumulation of cytoplasmic double-stranded RNA (dsRNA) activates innate immune signaling pathways, leading to the production of interferons and creating a more immunogenic tumor microenvironment.[8] This suggests a potential synergistic effect when combining DHX9 inhibitors with immunotherapy.
Caption: Proposed mechanism of action for DHX9 inhibitors in cancer cells.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of DHX9 inhibitors.
Cell Proliferation Assays: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of a DHX9 inhibitor or a vehicle control. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Xenograft Mouse Models: Female athymic nude mice are subcutaneously implanted with human cancer cells (e.g., MSI-H colorectal cancer cell lines). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the DHX9 inhibitor (e.g., orally), while the control group receives a vehicle. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.
Immunofluorescence for DNA Damage and Viral Mimicry: Cells are grown on coverslips, treated with a DHX9 inhibitor, and then fixed and permeabilized. They are subsequently incubated with primary antibodies against markers of DNA damage (e.g., γH2AX) or dsRNA (e.g., J2 antibody). After washing, cells are incubated with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI). Images are acquired using a fluorescence microscope.
Caption: General experimental workflow for preclinical evaluation of DHX9 inhibitors.
Conclusion
The collective evidence strongly supports DHX9 as a compelling therapeutic target in a range of cancers, particularly those with inherent vulnerabilities in DNA damage repair pathways. The development of potent and selective DHX9 inhibitors holds significant promise for advancing precision oncology. Further research is warranted to explore the full potential of these agents, both as monotherapies and in combination with other anticancer treatments such as immunotherapy.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Consequences of DHX9 Inhibition: An RNA-Seq-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology due to its critical roles in DNA replication, transcription, and the maintenance of genomic stability. Inhibition of DHX9 has been shown to induce potent anti-tumor effects. This guide provides a comparative analysis of the downstream effects of the investigational DHX9 inhibitor, Dhx9-IN-15, and other methods of DHX9 inhibition, with a focus on insights gleaned from RNA-sequencing (RNA-seq) analysis.
Comparison of DHX9 Inhibition Strategies
Several modalities have been employed to inhibit DHX9 function, ranging from genetic knockdown to small molecule inhibitors. This guide focuses on comparing the downstream effects of this compound with other known inhibitors and genetic suppression.
| Inhibition Method | Type | Potency (IC50) | Key Reported Downstream Effects |
| This compound | Small Molecule | Data not publicly available | Expected to mimic DHX9 knockdown effects |
| ATX968 | Small Molecule | 8 nM (Helicase activity)[1] | Induces replication stress, DNA damage, and apoptosis selectively in MSI-H/dMMR cancer cells[2] |
| Enoxacin | Small Molecule (repurposed antibiotic) | Indirect inhibitor | Enhances RNA interference, may inhibit proliferation based on DHX9 expression[3][4][5] |
| siRNA/shRNA | Genetic Knockdown | N/A | Induces interferon response, DNA damage, replication stress, cell cycle arrest, and apoptosis[6][7] |
Key Downstream Effects of DHX9 Inhibition: A Mechanistic Overview
Inhibition of DHX9, either through genetic means or small molecule inhibitors, triggers a cascade of cellular events culminating in anti-proliferative and pro-apoptotic outcomes. The primary downstream consequences are summarized below and illustrated in the signaling pathway diagram.
-
Induction of an Innate Immune Response: DHX9 inhibition leads to the accumulation of double-stranded RNA (dsRNA) and R-loops (DNA-RNA hybrids). This aberrant nucleic acid accumulation is sensed by cellular pattern recognition receptors, such as MDA5 and the cGAS-STING pathway, triggering a potent tumor-intrinsic interferon (IFN) response.[6][7][8]
-
DNA Damage and Replication Stress: The accumulation of R-loops interferes with DNA replication, leading to replication stress, DNA damage, and the activation of the DNA damage response (DDR) pathway.[7]
-
Cell Cycle Arrest and Apoptosis: The combined effect of the interferon response and DNA damage leads to cell cycle arrest, primarily at the S-G2 phase, and subsequent apoptosis. This effect is particularly pronounced in cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).[2]
-
Modulation of Oncogenic Signaling: In specific contexts, such as prostate cancer, DHX9 has been shown to interact with and modulate the transcriptional program of the androgen receptor (AR). DHX9 inhibition can also impact other oncogenic pathways like NF-κB signaling.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dhx9-IN-15 Binding: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) and alternative biophysical methods for validating the binding of small molecule inhibitors, exemplified by the hypothetical compound Dhx9-IN-15, to the DExH-box helicase 9 (Dhx9). Dhx9 is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target in oncology.[1][2] This guide presents quantitative data from analogous Dhx9-ligand interactions, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate validation strategy.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][5] This label-free, in-solution technique is considered the gold standard for characterizing binding interactions.[6]
Key Advantages of ITC:
-
Comprehensive Thermodynamic Data: Directly measures the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[3]
-
Label-Free: Does not require modification of the protein or ligand, eliminating potential artifacts from labeling.[3]
-
In-Solution Measurement: Reflects the binding event in a more biologically relevant context compared to surface-based methods.
-
Broad Affinity Range: Can accurately measure K_D values from millimolar to nanomolar.
Limitations of ITC:
-
High Sample Consumption: Typically requires larger amounts of protein and ligand compared to other methods.[6]
-
Throughput: Lower throughput compared to screening-focused assays.
-
Sensitivity to Buffer Mismatch: Requires careful buffer matching between the protein and ligand solutions to avoid artifacts from heats of dilution.[3][7]
Comparative Analysis of Binding Validation Methods
While ITC provides unparalleled thermodynamic detail, other techniques offer advantages in terms of throughput, sensitivity, or specific applications. The choice of method should be guided by the specific research question, the availability of reagents, and the stage of the drug discovery process.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat change upon binding. | Detects changes in refractive index upon binding to a sensor surface. | Measures changes in the polarization of fluorescent light upon binding. |
| Key Outputs | K_D, ΔH, ΔS, n | K_D, k_on, k_off | K_D, IC_50 |
| Labeling Requirement | None | None (for analyte) | Fluorescent label on one binding partner required. |
| Sample Consumption | High | Low to moderate | Low |
| Throughput | Low | Medium to High | High |
| Major Advantage | Complete thermodynamic profile. | Real-time kinetics. | High throughput, suitable for screening. |
| Major Limitation | High sample consumption. | Potential for artifacts from protein immobilization. | Requires a fluorescent probe. |
Quantitative Data for Dhx9 Ligand Binding
While specific data for this compound is not publicly available, the following table summarizes binding data for other ligands to Dhx9, determined by Surface Plasmon Resonance (SPR), which can serve as a reference for expected binding affinities.
| Ligand | Method | K_D (μM) | Notes |
| ATP | SPR | 0.94 ± 0.25 | Endogenous substrate.[8] |
| ADP | SPR | 0.40 ± 0.16 | Endogenous substrate product.[8] |
| GTP | SPR | 0.86 ± 0.35 | Another endogenous nucleotide triphosphate.[1][8] |
| ATX968 | SPR | Not specified, but potent inhibition demonstrated. | A potent and selective small-molecule inhibitor of Dhx9.[9] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for this compound Binding
This protocol is a general guideline and should be optimized for the specific characteristics of Dhx9 and this compound.
1. Sample Preparation:
-
Protein (Dhx9): Express and purify recombinant Dhx9 protein to >95% purity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[3]
-
Ligand (this compound): Dissolve this compound in the final, matched ITC buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution.[7]
-
Concentration Determination: Accurately determine the concentrations of both Dhx9 and this compound using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the small molecule).
2. ITC Experiment Setup:
-
Instrument: Use a properly cleaned and calibrated isothermal titration calorimeter.[10]
-
Cell and Syringe Preparation: Thoroughly wash the sample cell and syringe with the ITC buffer.
-
Loading: Load the Dhx9 solution into the sample cell (typically 5-50 µM) and the this compound solution into the injection syringe (typically 10-20 times the protein concentration).[3]
-
Parameters: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume, duration, and spacing).
3. Data Acquisition and Analysis:
-
Titration: Perform a series of injections of this compound into the Dhx9 solution.
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.[11]
-
Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to an appropriate binding model (e.g., one-site binding) to determine the K_D, ΔH, ΔS, and n.[10]
Alternative Method 1: Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (e.g., this compound) to a ligand (e.g., Dhx9) immobilized on a sensor chip in real-time.
1. Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize Dhx9 onto the chip surface via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with ethanolamine.
2. Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the immobilized Dhx9 surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
3. Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Alternative Method 2: Fluorescence Polarization (FP) Assay
FP is a high-throughput method that measures the change in the polarization of light emitted from a fluorescent probe upon binding to a larger molecule.
1. Probe and Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled version of this compound or a known Dhx9 ligand that will be displaced by this compound.
-
Prepare a solution of purified Dhx9 in a suitable assay buffer.
2. Assay Setup:
-
In a microplate, add the fluorescent probe at a fixed concentration.
-
Add a dilution series of this compound.
-
Add a fixed concentration of Dhx9 to initiate the binding reaction.
3. Data Acquisition and Analysis:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in fluorescence polarization as a function of the this compound concentration and fit the data to a suitable model to determine the IC_50 or K_D.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of Dhx9, the following diagrams are provided.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Simplified overview of Dhx9 cellular functions.
Conclusion
Validating the binding of a novel inhibitor such as this compound to its target, Dhx9, is a critical step in drug discovery. Isothermal Titration Calorimetry stands out as the premier method for obtaining a comprehensive thermodynamic understanding of this interaction. However, for initial screening or when sample availability is limited, alternative methods like Surface Plasmon Resonance and Fluorescence Polarization assays offer valuable, complementary data. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation cascade to confidently characterize the binding of promising therapeutic candidates.
References
- 1. accenttx.com [accenttx.com]
- 2. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of protein-ligand interactions: history, presence, and future aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal analysis of ligand-DNA interaction: determination of binding parameters [aimspress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Project 5: Pandemic Virus Helicase Inhibitors Abstract | Midwest Antiviral Drug Discovery (AViDD) Center [midwestavidd.umn.edu]
A Comparative Analysis of Dhx9-IN-15 and siRNA-Mediated DHX9 Knockdown for Preclinical Research
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical decision in target validation and preclinical studies. This guide provides a detailed comparison of Dhx9-IN-15 (also known as ATX968), a potent and selective small molecule inhibitor of the DExH-box helicase 9 (DHX9), and siRNA-mediated knockdown of DHX9.
This comparison guide outlines the performance, methodologies, and known biological impacts of both approaches, supported by experimental data, to aid in the selection of the most appropriate tool for investigating the function of DHX9 in various biological contexts, particularly in cancer research.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and siRNA-mediated DHX9 knockdown based on available preclinical data.
| Parameter | This compound (ATX968) | siRNA-mediated DHX9 Knockdown | Reference |
| Mechanism of Action | Allosteric, non-competitive inhibitor of DHX9 helicase activity | Post-transcriptional gene silencing via mRNA degradation | [1][2] |
| Potency (IC50/EC50) | IC50 (unwinding assay): 8 nMEC50 (circBRIP1 induction): 54 nM | Knockdown Efficiency: ~65% reduction in protein and mRNA levels at 25 nM siRNA concentration | [1][3][4] |
| Specificity | Selective for DHX9; no significant inhibition of related helicase DHX36 or a panel of 97 kinases. | Dependent on siRNA sequence design; potential for off-target effects through partial complementarity to other mRNAs. | [1] |
| Mode of Delivery | Direct addition to cell culture medium or oral administration in vivo. | Transfection using lipid-based reagents or viral vectors. | [3][4] |
| Duration of Effect | Reversible and dependent on compound half-life and clearance. | Transient (typically 48-96 hours) for siRNA duplexes; stable knockdown possible with shRNA vectors. | [5] |
Experimental Protocols
Detailed methodologies for the application of this compound and siRNA-mediated DHX9 knockdown are crucial for reproducibility and accurate interpretation of results.
This compound (ATX968) Treatment Protocol
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (ATX968) in a suitable solvent, such as DMSO.[3] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours) to assess cellular phenotypes.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, including Western blotting, RT-qPCR, cell viability assays, or immunofluorescence. For example, a 1 µM concentration of ATX968 for 2 days has been shown to induce replication stress and DNA damage.[3]
siRNA-mediated DHX9 Knockdown Protocol
-
siRNA Design and Preparation: Design or purchase validated siRNAs targeting DHX9. A non-targeting siRNA should be used as a negative control. Resuspend the lyophilized siRNAs in RNase-free water to a stock concentration (e.g., 20 µM).
-
Cell Seeding: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[6]
-
Transfection Complex Formation:
-
Dilute the DHX9 siRNA and control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA and protein levels.
-
RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR using primers specific for DHX9 and a housekeeping gene for normalization.[7][8]
-
Western Blotting: Prepare cell lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against DHX9 and a loading control (e.g., GAPDH or β-actin).[9][10][11]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DHX9 and a comparative experimental workflow for this compound and siRNA-mediated knockdown.
Caption: DHX9 signaling pathways affected by inhibition or knockdown.
Caption: Comparative workflow for this compound and siRNA studies.
Discussion of Comparative Aspects
Efficacy and On-Target Effects:
Both this compound and siRNA-mediated knockdown have demonstrated efficacy in reducing DHX9 function, leading to similar downstream biological consequences. These include the accumulation of R-loops, induction of DNA damage and replication stress, and subsequent cell cycle arrest and apoptosis in cancer cells.[12][13] Both approaches have been shown to trigger a tumor-intrinsic interferon response, highlighting the role of DHX9 in suppressing innate immune signaling.[12][14][15][16]
This compound offers a dose-dependent and reversible inhibition of DHX9's helicase activity, providing a tool to study the acute effects of functional inhibition.[1] In contrast, siRNA-mediated knockdown leads to the degradation of DHX9 mRNA, resulting in a reduction of the total protein level. This approach is valuable for studying the consequences of protein depletion over a longer duration.[4]
Specificity and Off-Target Effects:
A key advantage of a selective small molecule inhibitor like this compound is its high specificity for the target protein, with minimal off-target effects on other kinases or related helicases.[1] This reduces the likelihood of confounding phenotypes arising from unintended interactions.
siRNA-mediated knockdown, while powerful, carries an inherent risk of off-target effects. These can occur when the siRNA sequence has partial complementarity to the mRNA of other genes, leading to their unintended silencing. Careful design of siRNA sequences and the use of multiple siRNAs targeting different regions of the DHX9 mRNA can help mitigate this risk.
Experimental Considerations:
The choice between this compound and siRNA will often depend on the specific experimental question and context.
-
For acute and reversible studies: this compound is advantageous due to its rapid action and washout potential.
-
For studying the effects of protein loss: siRNA or shRNA-mediated knockdown is more appropriate.
-
For in vivo studies: this compound (ATX968) has shown oral bioavailability and efficacy in xenograft models, making it a more straightforward tool for in vivo target validation.[3] In vivo delivery of siRNA typically requires more complex formulation strategies.
-
Ease of Use: Small molecule inhibitors are generally easier to use in cell culture, requiring simple addition to the medium. siRNA-mediated knockdown involves a more complex transfection procedure that needs to be optimized for each cell line.
Both this compound and siRNA-mediated DHX9 knockdown are valuable tools for elucidating the roles of DHX9 in health and disease. This compound offers a highly specific and reversible means to inhibit DHX9's enzymatic function, with demonstrated in vivo utility. siRNA-mediated knockdown provides a robust method for depleting DHX9 protein levels. The selection of either tool should be guided by the specific research objectives, with careful consideration of their respective advantages and limitations regarding specificity, duration of action, and experimental feasibility. A comprehensive approach that utilizes both a small molecule inhibitor and a genetic knockdown strategy can provide strong and complementary evidence for the on-target effects and biological functions of DHX9.
References
- 1. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mcgill.ca [mcgill.ca]
- 8. gene-quantification.de [gene-quantification.de]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DHX9 Inhibitor Activity Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of known DHX9 inhibitors in multiple cancer cell lines. While the specific compound "Dhx9-IN-15" was not found in publicly available literature, this guide focuses on two well-characterized DHX9 inhibitors, ATX968 and Enoxacin, to offer insights into the cross-validation of DHX9-targeted therapies.
This document summarizes the anti-proliferative effects of these inhibitors, details the experimental protocols used for their validation, and visualizes the underlying signaling pathways and experimental workflows.
DHX9: A Key Regulator in Cancer Proliferation
DEAH-box helicase 9 (DHX9) is an ATP-dependent RNA/DNA helicase that plays a crucial role in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 has been observed in numerous cancer types, including colorectal, lung, and breast cancers, and is often associated with poor prognosis.[1] Its integral role in genome stability has made it a compelling target for cancer drug discovery.[3] Inhibition of DHX9 has been shown to induce replication stress and DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells with specific genetic backgrounds like microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[1][4]
Quantitative Comparison of DHX9 Inhibitor Activity
The following table summarizes the in vitro activity of ATX968 and Enoxacin in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Potency Metric | Value | Reference |
| ATX968 | HCT 116 | Colorectal Cancer | EC50 (circBRIP1 mRNA levels) | 1.41 µM | [5] |
| LS411N | Cecum Cancer | IC50 (Cell Proliferation) | Not Specified | [5] | |
| H747 | Cecum Cancer | IC50 (Cell Proliferation) | Not Specified | [5] | |
| Ovarian Cancer Cell Lines (N=15) | Ovarian Cancer | Anti-proliferative activity | Selective dependency in BRCA1/2 LOF | [6] | |
| Breast Cancer Cell Lines (N=41) | Breast Cancer | Anti-proliferative activity | Selective dependency in BRCA1/2 LOF | [6] | |
| Enoxacin | A549 | Non-Small Cell Lung Cancer | IC50 (Cell Proliferation) | 25.52 µg/ml | [7] |
| A549 (DHX9-shRNA) | Non-Small Cell Lung Cancer | IC50 (Cell Proliferation) | 49.04 µg/ml | [7] | |
| NC-shRNA-A549 | Non-Small Cell Lung Cancer | IC50 (Cell Proliferation) | 28.66 µg/ml | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of DHX9 inhibitors is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the DHX9 inhibitor (e.g., Enoxacin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.[7]
circBRIP1 mRNA Level Quantification (qPCR)
The pharmacodynamic effect of DHX9 inhibitors like ATX968 can be assessed by measuring the levels of specific circular RNAs, such as circBRIP1, which are regulated by DHX9.
-
Cell Treatment: Cancer cells (e.g., HCT 116) are treated with the DHX9 inhibitor at various concentrations.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Real-time qPCR is performed using primers specific for circBRIP1 and a housekeeping gene (for normalization). The reaction is typically run on a real-time PCR system.
-
Data Analysis: The relative expression of circBRIP1 mRNA is calculated using the ΔΔCt method. The EC50 value, the concentration of the inhibitor that causes a 50% change in circBRIP1 levels, is determined.[5]
Visualizing DHX9's Role and Inhibition
The following diagrams illustrate the signaling pathway involving DHX9 and a typical experimental workflow for validating a DHX9 inhibitor.
Caption: DHX9's role in maintaining genomic stability and the consequences of its inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Control Experiments for Dhx9-IN-15 Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for research involving the DHX9 inhibitor, Dhx9-IN-15. Establishing robust positive and negative controls is critical for validating the on-target effects of this compound and accurately interpreting experimental outcomes. This document outlines key alternatives for comparison, presents quantitative data in a clear format, and provides detailed protocols for fundamental assays.
Comparison of DHX9 Inhibitors and Controls
Proper validation of this compound's activity requires comparison with both positive and negative controls. A potent, selective inhibitor like ATX968 serves as an excellent positive control, while vehicle controls and inactive analogues are crucial negative controls. Furthermore, genetic knockdown of DHX9 provides the ultimate biological negative control to confirm that the observed effects are indeed mediated through DHX9 inhibition.
| Compound/Control | Type | Mechanism of Action | Reported IC50/EC50 (Unwinding Assay) | Key Features |
| This compound | Compound of Interest | Presumed DHX9 Helicase Inhibitor | Data not publicly available | Focus of the user's research. |
| ATX968 | Positive Control | Potent and selective allosteric inhibitor of DHX9 helicase activity.[1][2] | ~74 nM[3] | Demonstrates robust and durable tumor regression in preclinical models of MSI-H/dMMR colorectal cancer.[4][5] |
| Enoxacin | Potential Positive Control/Alternative | Reported to inhibit DHX9 expression and proliferation in lung cancer cells.[6] | 25.52 µg/ml (A549 cells)[6] | A fluoroquinolone antibiotic with less characterized direct inhibitory action on DHX9 helicase activity. |
| Inactive this compound Analogue | Negative Control (Chemical) | A structurally similar molecule to this compound that does not inhibit DHX9 helicase activity. | Not applicable | Essential for distinguishing specific on-target effects from off-target or compound-scaffold-related effects. |
| DMSO (Vehicle) | Negative Control (Vehicle) | Solvent for dissolving small molecule inhibitors.[7][8] | Not applicable | Accounts for any effects of the solvent on the experimental system. |
| DHX9 siRNA/shRNA | Negative Control (Biological) | Post-transcriptionally silences DHX9 gene expression.[4][9] | Not applicable | Confirms that the observed cellular phenotype is a direct result of DHX9 depletion. |
| Scrambled siRNA/shRNA | Negative Control (Biological) | A non-targeting siRNA/shRNA sequence. | Not applicable | Controls for the off-target effects of siRNA/shRNA delivery and the RNA interference machinery. |
| DHX9 K417R Mutant | Negative Control (Biological) | A catalytically inactive "helicase-dead" mutant of DHX9.[1][10] | Not applicable | Used in rescue experiments to demonstrate that the observed phenotype is dependent on the enzymatic activity of DHX9. |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the effects of this compound.
DHX9 Helicase Activity Assay (Fluorescence-Based)
This assay directly measures the helicase activity of DHX9 by monitoring the unwinding of a fluorescently labeled RNA duplex.[11][12]
Materials:
-
Recombinant human DHX9 protein
-
Fluorescently labeled RNA substrate (e.g., with a fluorophore like TAMRA on one strand and a quencher like BHQ on the complementary strand)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
ATP solution
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant DHX9 protein, and the fluorescent RNA substrate in each well of a 384-well plate.
-
Add this compound or control compounds (ATX968, inactive analogue, DMSO) at various concentrations.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately begin kinetic fluorescence readings using a plate reader (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore/quencher pair) at 37°C for a set period (e.g., 60 minutes).
-
Calculate the rate of RNA unwinding from the linear phase of the fluorescence increase.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of DHX9 inhibition on cell proliferation and viability.[10][13]
Materials:
-
Cancer cell lines (e.g., MSI-H colorectal cancer lines like HCT116)
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds. Include DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
R-loop Detection by Dot Blot
This method is used to quantify the accumulation of R-loops, a key consequence of DHX9 inhibition.[2][14]
Materials:
-
Genomic DNA isolated from treated cells
-
S9.6 antibody (specific for DNA-RNA hybrids)
-
RNase H
-
Nitrocellulose membrane
-
Dot blot apparatus
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or control compounds for the desired time.
-
Isolate genomic DNA using a standard protocol, avoiding RNase treatment during extraction.
-
For a negative control, treat a portion of the genomic DNA with RNase H to degrade R-loops.
-
Denature the DNA samples.
-
Apply the denatured DNA to a nitrocellulose membrane using a dot blot apparatus.
-
Crosslink the DNA to the membrane using UV radiation.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the S9.6 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the dot intensities.
Western Blot for DHX9 and DNA Damage Markers
Western blotting is used to verify the knockdown of DHX9 (in genetic control experiments) and to assess the downstream effects on DNA damage response pathways (e.g., phosphorylation of H2AX, γH2AX).[15][16][17]
Materials:
-
Cell lysates from treated cells
-
Primary antibodies (anti-DHX9, anti-γH2AX, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound, control compounds, or siRNA.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify band intensities.
Visualizations
DHX9 Inhibition and R-loop Accumulation Workflow
Caption: Experimental workflow for assessing the effects of DHX9 inhibition.
Signaling Pathway of DHX9 in R-loop Resolution
Caption: DHX9's role in R-loop resolution and the consequences of its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. accenttx.com [accenttx.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. R-Loop Analysis by Dot-Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]
- 17. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling guidance for Dhx9-IN-15
Disclaimer: No specific Safety Data Sheet (SDS) for Dhx9-IN-15 was found in the available public domain. The following guidance is based on the general safety and handling protocols for potent, novel small molecule inhibitors used in a laboratory research setting. Researchers must consult their institution's safety office and perform a risk assessment before handling any new chemical compound.
This guide provides essential safety and logistical information for handling the DHX9 inhibitor, this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Personal Protective Equipment (PPE)
Given the potent nature of small molecule inhibitors, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the compound is handled. Goggles are required when there is a splash hazard. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears and replace gloves frequently. Dispose of gloves immediately after handling the compound. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of powders or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.
Experimental Workflow for Handling Potent Small Molecule Inhibitors
Caption: Workflow for handling potent inhibitors.
Detailed Protocol:
-
Preparation:
-
Put on all required PPE before entering the lab.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including micro-spatulas, weigh boats, solvent, and vials.
-
-
Compound Handling (in a fume hood):
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a dedicated, sealed hazardous waste bag within the fume hood. |
| Liquid Waste | Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous chemical waste container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles or other sharps must be disposed of in a designated sharps container. |
All waste must be labeled and disposed of according to your institution's hazardous waste management guidelines.
DHX9 Inhibition Signaling Pathway
DHX9 is an ATP-dependent RNA helicase involved in various cellular processes, including transcription, RNA processing, and maintaining genomic stability.[4][5] Inhibitors of DHX9, such as this compound, are being explored for their therapeutic potential, particularly in oncology.[6]
General Mechanism of DHX9 Inhibition
Caption: General mechanism of DHX9 inhibition.
By binding to DHX9, inhibitors like this compound can block its helicase activity, disrupting downstream cellular processes that are often dysregulated in cancer cells.[6]
Experimental Protocols
While specific protocols for this compound are not available, general methodologies for testing small molecule inhibitors can be adapted.
Example: Cell Proliferation Assay
-
Cell Culture: Plate cancer cells (e.g., LS411N colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell proliferation by 50%.
Researchers should always include appropriate controls, such as a vehicle-only control (e.g., DMSO), to ensure that the observed effects are due to the inhibitor.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
